molecular formula C11H17Cl2FN2 B598499 1-(3-Fluorobenzyl)piperazine dihydrochloride CAS No. 199672-04-3

1-(3-Fluorobenzyl)piperazine dihydrochloride

カタログ番号: B598499
CAS番号: 199672-04-3
分子量: 267.169
InChIキー: BRNBEBNBUUJUPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Fluorobenzyl)piperazine dihydrochloride is a significant chemical scaffold in advanced pharmaceutical research, particularly in the development of multi-target therapeutic agents for complex neurological disorders. The piperazine core is a privileged structure in medicinal chemistry, frequently utilized in drugs targeting the central nervous system due to its favorable physicochemical properties and ability to interact with diverse biological targets . Research into piperazine-based compounds is a prominent strategy for addressing the multifactorial pathology of Alzheimer's disease, with investigations focusing on designing single molecules capable of simultaneously modulating cholinergic and serotonergic systems . These multitarget ligands may inhibit enzymes like acetylcholinesterase (AChE) while also acting on the serotonin transporter (SERT), aiming to alleviate both cognitive deficits and neuropsychiatric symptoms, such as depression, which affects a significant proportion of patients . Furthermore, piperazine derivatives demonstrate substantial versatility in antiviral research and are present in numerous FDA-approved drugs, underscoring their broad value in drug discovery campaigns . The synthetic utility of monosubstituted piperazines is well-established, serving as critical intermediates in constructing more complex molecules for pharmacological evaluation . It is imperative to note that this compound is provided strictly for research and laboratory use. It is not for diagnostic, therapeutic, or personal use. Researchers should be aware that certain piperazine derivatives are known to be misused as designer drugs, and this material must be handled with appropriate safety protocols, considering the potential for serious adverse effects associated with such compounds, including cardiovascular stimulation and neurological toxicity .

特性

IUPAC Name

1-[(3-fluorophenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNBEBNBUUJUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697954
Record name 1-[(3-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199672-04-3
Record name 1-[(3-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Fluorobenzyl)piperazine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Fluorobenzyl)piperazine Dihydrochloride

Forward-Looking Statement

This document serves as a comprehensive technical guide on 1-(3-Fluorobenzyl)piperazine dihydrochloride for researchers, scientists, and professionals in drug development. While direct, in-depth research on this specific molecule is limited in publicly accessible literature, this guide synthesizes available data with established principles of medicinal and synthetic chemistry for closely related piperazine analogues. The information presented herein is intended for research purposes and should be used in conjunction with rigorous experimental validation.

Introduction: The Significance of the Fluorobenzylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][3] Its ability to engage in various biological interactions, coupled with favorable pharmacokinetic properties, makes it a cornerstone of modern drug design. The introduction of a fluorobenzyl moiety to the piperazine core, as in 1-(3-Fluorobenzyl)piperazine, can significantly modulate its pharmacological profile. Fluorine substitution is a common strategy in drug development to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic parameters.

This guide provides a detailed overview of the chemical properties, synthesis, analytical characterization, and potential applications of 1-(3-Fluorobenzyl)piperazine dihydrochloride, offering valuable insights for its use in research and development.

Chemical Structure and Physicochemical Properties

1-(3-Fluorobenzyl)piperazine dihydrochloride is the hydrochloride salt of the parent compound, 1-(3-Fluorobenzyl)piperazine. The dihydrochloride form enhances its solubility in aqueous solutions, which is often desirable for experimental and formulation purposes.

Caption: Chemical structure of 1-(3-Fluorobenzyl)piperazine Dihydrochloride.

Table 1: Physicochemical Properties of 1-(3-Fluorobenzyl)piperazine and its Dihydrochloride Salt

PropertyValue (Free Base)Value (Dihydrochloride)Source
Molecular Formula C₁₁H₁₅FN₂C₁₁H₁₇Cl₂FN₂
Molecular Weight 194.25 g/mol 267.17 g/mol
CAS Number 55513-19-4Not available
Appearance Not availableWhite to off-white solidGeneral knowledge
Boiling Point 281.3 °C at 760 mmHgDecomposes
Melting Point Not available>250 °C (with decomposition)[4]
Density 1.106 g/mL at 25 °CNot available
Refractive Index n20/D 1.529Not available
Flash Point >110 °C (>230 °F) - closed cupNot available
Solubility Not availableSoluble in water[5]

Synthesis and Purification

A common method for the synthesis of monosubstituted benzylpiperazines involves the reaction of piperazine with the corresponding benzyl chloride.[4] This approach can be adapted for the synthesis of 1-(3-Fluorobenzyl)piperazine.

General Synthetic Workflow

G cluster_synthesis Synthesis of 1-(3-Fluorobenzyl)piperazine Dihydrochloride start Start Materials: - Piperazine - 3-Fluorobenzyl chloride - Ethanol reaction Reaction: - Dissolve piperazine in ethanol. - Add 3-fluorobenzyl chloride. - Heat at 65°C. start->reaction filtration1 Filtration 1: - Cool the reaction mixture. - Filter to remove piperazine dihydrochloride byproduct. reaction->filtration1 precipitation Precipitation: - Treat filtrate with ethanolic HCl. - Cool to precipitate the product. filtration1->precipitation filtration2 Filtration 2: - Collect the precipitated 1-(3-Fluorobenzyl)piperazine dihydrochloride. precipitation->filtration2 purification Optional Purification: - Recrystallization or conversion to free base followed by distillation. filtration2->purification end_product Final Product: 1-(3-Fluorobenzyl)piperazine Dihydrochloride purification->end_product

Caption: Generalized workflow for the synthesis of 1-(3-Fluorobenzyl)piperazine Dihydrochloride.

Step-by-Step Methodology (Adapted from Organic Syntheses)
  • Preparation of Piperazine Solution: A solution of piperazine hexahydrate is prepared in absolute ethanol in an Erlenmeyer flask. The solution is warmed to approximately 65°C.[4]

  • Reaction with 3-Fluorobenzyl Chloride: While maintaining the temperature at 65°C, 3-fluorobenzyl chloride is added to the piperazine solution with vigorous stirring. The reaction is typically allowed to proceed for about 25-30 minutes at this temperature.[4]

  • Removal of Byproduct: The reaction mixture is then cooled in an ice bath to precipitate the piperazine dihydrochloride byproduct, which is subsequently removed by suction filtration.[4]

  • Precipitation of the Product: The filtrate, containing the desired 1-(3-Fluorobenzyl)piperazine, is treated with absolute ethanol saturated with dry hydrogen chloride. Cooling this solution in an ice bath induces the precipitation of 1-(3-Fluorobenzyl)piperazine dihydrochloride.[4]

  • Isolation and Purification: The precipitated product is collected by suction filtration, washed with a non-polar solvent like dry benzene, and dried. For higher purity, the dihydrochloride salt can be converted to the free base by treatment with a strong base (e.g., 5N NaOH), extracted with an organic solvent (e.g., chloroform), dried, and distilled under reduced pressure.[4] The purified free base can then be reconverted to the dihydrochloride salt if desired.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of 1-(3-Fluorobenzyl)piperazine dihydrochloride. A combination of chromatographic and spectroscopic techniques is typically employed.

General Analytical Workflow

G cluster_analysis Analytical Characterization Workflow sample Sample: 1-(3-Fluorobenzyl)piperazine Dihydrochloride hplc HPLC-UV/DAD: - Purity assessment - Quantitation sample->hplc gcms GC-MS: - Identification - Impurity profiling sample->gcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F): - Structural confirmation sample->nmr ftir FTIR Spectroscopy: - Functional group analysis sample->ftir result Comprehensive Analytical Report hplc->result gcms->result nmr->result ftir->result

Caption: Standard workflow for the analytical characterization of 1-(3-Fluorobenzyl)piperazine Dihydrochloride.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection (DAD) is a standard method for assessing the purity of piperazine derivatives.[6][7][8] A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and a buffer solution.[7][8] For piperazine compounds that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active derivative, allowing for detection at low levels.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of benzylpiperazines.[9] The mass spectrum of the parent compound, 1-benzylpiperazine (BZP), shows characteristic peaks at m/z = 91 (base peak, corresponding to the benzyl fragment), 134, 56, and 176.[10] For 1-(3-Fluorobenzyl)piperazine, a similar fragmentation pattern is expected, with the base peak likely being the fluorobenzyl cation at m/z = 109.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the unambiguous structural elucidation of 1-(3-Fluorobenzyl)piperazine dihydrochloride.

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorobenzyl group, the benzylic methylene protons, and the protons of the piperazine ring.

    • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

    • ¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the fluorine atom on the benzene ring, providing definitive evidence of its presence and position.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups, such as N-H stretches from the protonated piperazine ring, C-H stretches from the aromatic and aliphatic parts of the molecule, and the C-F stretch.

Reactivity, Stability, and Safety

  • Reactivity: 1-(3-Fluorobenzyl)piperazine dihydrochloride is a stable salt. The free base is a secondary amine and will exhibit typical reactivity, such as acylation, alkylation, and reaction with aldehydes and ketones. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[11]

  • Stability and Storage: The dihydrochloride salt is generally stable under normal handling and storage conditions.[11] It is advisable to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11] Some sources indicate that related compounds can be hygroscopic.[5]

  • Safety and Handling: Based on data for the free base, 1-(3-Fluorobenzyl)piperazine may cause skin and serious eye irritation, and may cause respiratory irritation.[12] It may also be harmful if swallowed.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[11]

Potential Applications and Biological Context

Substituted benzylpiperazines have been investigated for a variety of pharmacological activities, primarily related to their effects on the central nervous system (CNS).

  • CNS Activity: The parent compound, 1-benzylpiperazine (BZP), is a CNS stimulant with effects similar to amphetamine, although it is less potent.[10][13][14] It has been shown to stimulate the release of dopamine, noradrenaline, and serotonin, and to inhibit their reuptake.[14] These properties have led to its investigation as a potential antidepressant, though it was never commercially developed for this purpose.[10]

  • Recreational Use and Abuse Potential: BZP and other piperazine derivatives have been used as recreational drugs, often marketed as alternatives to ecstasy.[13][15][16][17] This highlights their significant psychoactive effects and abuse potential.

  • Role of Fluorine Substitution: The introduction of a fluorine atom on the benzyl ring can significantly alter the compound's properties. In medicinal chemistry, fluorination is a well-established strategy to:

    • Enhance Metabolic Stability: By blocking sites of oxidative metabolism.

    • Modulate Lipophilicity: Which can affect absorption, distribution, and blood-brain barrier penetration.

    • Improve Binding Affinity: To target receptors or enzymes.

  • Research Intermediate: 1-(3-Fluorobenzyl)piperazine dihydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperazine scaffold can be further functionalized to explore a wide range of chemical space in drug discovery programs.[18]

Conclusion

1-(3-Fluorobenzyl)piperazine dihydrochloride is a compound of significant interest due to its structural relationship to pharmacologically active piperazine derivatives. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a robust workflow for its analytical characterization. While specific biological data for this particular molecule is not widely available, the known activities of related compounds suggest its potential as a CNS-active agent and a valuable intermediate for drug discovery. Researchers working with this compound should adhere to strict safety protocols and employ the analytical methods outlined herein to ensure the integrity of their studies.

References

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate.
  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. (2025). PubMed.
  • CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. (n.d.). Google Patents.
  • BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. Retrieved from [Link]

  • 1-(3-fluorophenyl)piperazine Safety Data Sheet. (n.d.). Synquest Labs.
  • 1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 1-(3-Fluorobenzyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. (2025). Thermo Fisher Scientific.
  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDrug.
  • Benzylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2018). PubMed Central. Retrieved from [Link]

  • BZP Fast Facts. (n.d.). Department of Justice. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2018). PubMed. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2011). PubMed Central. Retrieved from [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (n.d.). PubMed. Retrieved from [Link]

  • 1-(2-Chloro-3-fluorophenyl)piperazine (hydrochloride) - Safety Data Sheet. (2025).
  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. Retrieved from [Link]

  • Piperazine. (2025). AERU - University of Hertfordshire. Retrieved from [Link]

Sources

Technical Monograph: 1-(3-Fluorobenzyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3-Fluorobenzyl)piperazine dihydrochloride , a critical intermediate in medicinal chemistry and a reference standard in forensic toxicology.

Executive Summary

1-(3-Fluorobenzyl)piperazine dihydrochloride (often abbreviated as 3-F-BZP 2HCl ) is a substituted benzylpiperazine derivative. In drug discovery, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) such as serotonin (


) and dopamine (

) receptors.

While the free base (CAS 55513-19-4) is a lipophilic oil or low-melting solid, the dihydrochloride salt is the preferred form for storage, handling, and biological testing due to its enhanced water solubility and crystallinity. This compound is also of significant interest in forensic science as a positional isomer of the controlled substance Benzylpiperazine (BZP).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The dihydrochloride salt is formed by the protonation of both nitrogen atoms in the piperazine ring, resulting in a stable, crystalline solid.

Datasheet
PropertySpecification
Chemical Name 1-(3-Fluorobenzyl)piperazine dihydrochloride
Synonyms 1-[(3-Fluorophenyl)methyl]piperazine 2HCl; 3-F-BZP dihydrochloride
CAS Number 55513-19-4 (Free Base); Salt form not widely indexed individually
Molecular Formula

Molecular Weight 267.17 g/mol (Salt); 194.25 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in Diethyl Ether, Hexane
Melting Point >250 °C (Decomposition)
Hygroscopicity Moderate (Store in desiccator)
Structural Features[4][7][9][12][13]
  • Piperazine Core: A saturated six-membered ring containing two nitrogen atoms.[1] The secondary amine (

    
    ) acts as a hydrogen bond donor/acceptor, while the tertiary amine (
    
    
    
    ) is the attachment point for the lipophilic tail.
  • 3-Fluorobenzyl Moiety: The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (

    
    ), modulating the metabolic stability (blocking metabolic oxidation at the C3 position) and altering the lipophilicity (
    
    
    
    ) compared to the unsubstituted benzylpiperazine.

Synthetic Methodologies

The synthesis of 1-(3-Fluorobenzyl)piperazine dihydrochloride generally proceeds via N-alkylation followed by salt formation . The choice of reagents is critical to prevent the formation of the unwanted bis-alkylated byproduct (1,4-bis(3-fluorobenzyl)piperazine).

Protocol: Mono-Alkylation via Nucleophilic Substitution

Reaction Principle:



Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Piperazine anhydrous (5.0 eq) in Acetonitrile (ACN) or Ethanol. The large excess is crucial to statistically favor mono-alkylation over bis-alkylation.

  • Addition: Add 3-Fluorobenzyl chloride (1.0 eq) dropwise to the refluxing piperazine solution over 60 minutes.

    • Causality: Slow addition keeps the concentration of the alkylating agent low relative to the piperazine, further suppressing bis-alkylation.

  • Reflux: Heat the mixture at reflux (approx. 80°C for ACN) for 4–6 hours. Monitor via TLC (System: DCM/MeOH/NH3 90:9:1).

  • Workup (Free Base Isolation):

    • Cool to room temperature.[2][3][4] Filter off the precipitated piperazine monohydrochloride byproduct.[5]

    • Evaporate the solvent.

    • Resuspend the residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash the organic layer with brine, dry over

      
      , and evaporate to yield the crude oil (Free Base).
      
Protocol: Salt Formation (Dihydrochloride)

Reaction Principle:



Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base oil in a minimal amount of dry Ethanol or Isopropanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise until pH < 2.

  • Crystallization: Add Diethyl Ether or Acetone as an antisolvent to induce precipitation.

  • Isolation: Filter the white precipitate under vacuum. Wash with cold Ether to remove impurities.

  • Drying: Dry the salt in a vacuum oven at 50°C to remove residual solvents and moisture.

Synthetic Workflow Diagram

Synthesis cluster_0 Critical Control Point: Excess Piperazine Start Piperazine (5 eq) + Solvent Inter Crude Free Base (Oil) Start->Inter Reflux, 4-6h (- Piperazine HCl) Reagent 3-Fluorobenzyl Chloride (1 eq) Reagent->Inter Dropwise Addn Product 1-(3-Fluorobenzyl)piperazine Dihydrochloride (Solid) Inter->Product Salt Formation (EtOH/Ether) Acid HCl (gas/dioxane) Acid->Product

Figure 1: Synthetic pathway emphasizing the stoichiometry required to prevent bis-alkylation.

Analytical Characterization

Validating the identity and purity of the dihydrochloride salt is essential, particularly to distinguish it from its positional isomers (2-fluoro and 4-fluoro).

Nuclear Magnetic Resonance (NMR)

The dihydrochloride salt will show downfield shifts compared to the free base due to the protonation of the nitrogen atoms.

  • Solvent:

    
     or 
    
    
    
    .
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.0–10.0 ppm (br s, 2H, 
      
      
      
      ): Ammonium protons (exchangeable).
    • 
       7.1–7.5 ppm (m, 4H, Ar-H): Aromatic protons. The splitting pattern is complex due to 
      
      
      
      coupling.
    • 
       4.3 ppm (s, 2H, 
      
      
      
      ): Benzylic methylene.
    • 
       3.2–3.6 ppm (m, 8H, Piperazine Ring): The ring protons often appear as broadened multiplets due to ring flipping and salt formation.
      
  • 
     NMR: 
    
    • Single peak around -110 to -115 ppm (relative to

      
      ), characteristic of a meta-substituted fluoroarene.
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion:

    
     m/z (Corresponds to the free base cation).
    
  • Fragmentation: Loss of the benzyl group may be observed.[5]

Applications in Drug Discovery & Forensics

Medicinal Chemistry: The "Privileged Scaffold"

The 1-benzylpiperazine moiety is a pharmacophore found in numerous bioactive compounds. The 3-fluoro substitution is specifically used to:

  • Block Metabolism: Fluorine at the C3 position prevents hydroxylation by Cytochrome P450 enzymes, extending the half-life of the molecule.

  • Modulate Affinity: The electron-withdrawing fluorine alters the pKa of the piperazine nitrogens and the electrostatic potential of the aromatic ring, influencing

    
     stacking interactions with receptor binding pockets (e.g., 
    
    
    
    ,
    
    
    ).
Forensic Relevance

1-(3-Fluorobenzyl)piperazine is a positional isomer of 3-F-BZP , a designer drug monitored by various agencies.

  • Differentiation: It is crucial for analytical labs to distinguish 3-F-BZP from 4-F-BZP (para) and 2-F-BZP (ortho). While their Mass Spectra are nearly identical, they can be resolved via GC-MS retention times or IR spectroscopy (fingerprint region).

Biological Interaction Map

Mechanism Compound 1-(3-Fluorobenzyl)piperazine Target1 Serotonin Receptors (5-HT1A, 5-HT2A) Compound->Target1 Binding Affinity Target2 Dopamine Transporter (DAT) Compound->Target2 Reuptake Inhibition Effect2 Metabolic Stability (C-F Bond) Compound->Effect2 Structure-Activity Relationship (SAR) Effect1 Modulation of Mood/Anxiety Target1->Effect1 Target2->Effect1

Figure 2: Pharmacological interaction potential of the 3-fluorobenzylpiperazine scaffold.

Handling and Stability

Stability
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Exposure to moist air will cause the powder to clump and may alter the stoichiometry (formation of hydrates).

  • Storage: Store at room temperature (or 2-8°C for long term) in a tightly sealed container, preferably under an inert atmosphere (

    
     or Argon).
    
Safety (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the fine powder in a fume hood to avoid inhalation.

  • Incompatibility: Strong oxidizing agents.

References

  • PubChem. (n.d.).[6] Compound Summary: 1-(3-Fluorobenzyl)piperazine.[6][4] National Library of Medicine. Retrieved from [Link].

  • Organic Syntheses. (1956). 1-Benzylpiperazine. Org. Synth. 1956, 36, 14. Retrieved from [Link] (Foundational synthesis method for benzylpiperazines).

  • European Journal of Medicinal Chemistry. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors. Retrieved from [Link] (Demonstrates the utility of the fluorobenzylpiperazine scaffold).

Sources

An In-depth Technical Guide to 1-(3-Fluorobenzyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluorobenzyl)piperazine Dihydrochloride, a piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure known for its presence in a wide array of biologically active compounds.[1] This document delineates the fundamental physicochemical properties, synthesis, analytical characterization, pharmacological significance, and safety considerations of 1-(3-Fluorobenzyl)piperazine Dihydrochloride, offering a critical resource for professionals in the field.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of therapeutic agents. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and basicity, make it a versatile building block in medicinal chemistry.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antipsychotic, antidepressant, and anxiolytic effects, primarily through modulation of monoamine pathways.[2] The introduction of a fluorobenzyl moiety to the piperazine core, as in the case of 1-(3-Fluorobenzyl)piperazine, allows for fine-tuning of its biological activity and pharmacokinetic profile. This guide focuses on the dihydrochloride salt form, which is often preferred in drug development for its improved stability and solubility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3-Fluorobenzyl)piperazine Dihydrochloride is fundamental for its application in research and development.

Chemical Structure and Molecular Formula

The chemical structure of 1-(3-Fluorobenzyl)piperazine Dihydrochloride consists of a piperazine ring substituted with a 3-fluorobenzyl group at one nitrogen atom, with both nitrogen atoms protonated to form a dihydrochloride salt.

Caption: Chemical structure of 1-(3-Fluorobenzyl)piperazine Dihydrochloride.

The molecular formula for the free base is C₁₁H₁₅FN₂.[3] The addition of two molecules of hydrochloric acid results in the molecular formula for the dihydrochloride salt: C₁₁H₁₇Cl₂FN₂ .

Molecular Weight

The molecular weight of the free base, 1-(3-Fluorobenzyl)piperazine, is 194.25 g/mol .[3] The molecular weight of hydrochloric acid (HCl) is approximately 36.46 g/mol . Therefore, the molecular weight of 1-(3-Fluorobenzyl)piperazine Dihydrochloride is calculated as follows:

194.25 g/mol (free base) + 2 * 36.46 g/mol (HCl) = 267.17 g/mol

CompoundMolecular FormulaMolecular Weight ( g/mol )
1-(3-Fluorobenzyl)piperazine (Free Base)C₁₁H₁₅FN₂194.25[3]
1-(3-Fluorobenzyl)piperazine DihydrochlorideC₁₁H₁₇Cl₂FN₂267.17
CAS Number

The CAS number for the free base, 1-(3-Fluorobenzyl)piperazine, is 55513-19-4 .[3] A specific CAS number for the dihydrochloride salt is not consistently reported in major chemical databases; however, some suppliers may use the free base CAS number for ordering purposes.

Synthesis and Purification

The synthesis of 1-(3-Fluorobenzyl)piperazine dihydrochloride typically involves a two-step process: N-alkylation of piperazine followed by salt formation.

Synthesis of 1-(3-Fluorobenzyl)piperazine (Free Base)

A common and efficient method for the synthesis of monosubstituted piperazines is the direct N-alkylation of piperazine with a suitable benzyl halide.[4]

Reaction Scheme:

Synthesis Piperazine Piperazine Product 1-(3-Fluorobenzyl)piperazine Piperazine->Product 1. BenzylHalide 3-Fluorobenzyl Halide (e.g., Chloride or Bromide) BenzylHalide->Product 1. SolventBase Solvent, Base (e.g., K2CO3, Et3N) SolventBase->Product Reaction Conditions

Caption: General synthesis scheme for 1-(3-Fluorobenzyl)piperazine.

Experimental Protocol:

  • Reaction Setup: To a solution of excess piperazine in a suitable organic solvent (e.g., acetonitrile, ethanol), add a base such as potassium carbonate or triethylamine. The use of excess piperazine helps to minimize the formation of the disubstituted product.

  • Addition of Alkylating Agent: Slowly add 3-fluorobenzyl chloride (or bromide) to the reaction mixture at room temperature or under gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-(3-Fluorobenzyl)piperazine.

Formation of the Dihydrochloride Salt

The purified free base is then converted to its dihydrochloride salt to enhance its stability and aqueous solubility.

Reaction Scheme:

Salt_Formation FreeBase 1-(3-Fluorobenzyl)piperazine Salt 1-(3-Fluorobenzyl)piperazine Dihydrochloride FreeBase->Salt HCl 2 eq. HCl (in a suitable solvent, e.g., Ether, Ethanol) HCl->Salt

Caption: Formation of the dihydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1-(3-Fluorobenzyl)piperazine free base in a suitable anhydrous organic solvent, such as diethyl ether or ethanol.

  • Acidification: Slowly add a solution of hydrogen chloride (typically 2 equivalents) in the same or a compatible solvent to the stirred solution of the free base.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 1-(3-Fluorobenzyl)piperazine Dihydrochloride as a white to off-white solid.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 1-(3-Fluorobenzyl)piperazine Dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-(3-Fluorobenzyl)piperazine, the molecular ion peak [M]+ would be observed at m/z 194.25.[3] In the case of the dihydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated free base [M+H]⁺ at m/z 195.1. Fragmentation patterns of piperazine derivatives are well-documented and can be used for structural confirmation.[5]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of 1-(3-Fluorobenzyl)piperazine Dihydrochloride. A variety of chromatographic methods have been developed for the analysis of piperazine derivatives.[5]

Illustrative HPLC-UV Protocol:

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Sample Preparation: The sample is dissolved in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent.

Pharmacological Significance and Applications in Drug Discovery

Piperazine derivatives are of great interest due to their diverse pharmacological activities.[6] The 1-(3-Fluorobenzyl)piperazine moiety can be found in molecules with potential applications in various therapeutic areas.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit significant activity in the central nervous system.[2] They are known to interact with various neurotransmitter receptors and transporters, leading to potential antidepressant, antipsychotic, and anxiolytic effects. The specific pharmacological profile of 1-(3-Fluorobenzyl)piperazine would depend on its binding affinities to these targets.

Role as a Key Intermediate

1-(3-Fluorobenzyl)piperazine is a valuable intermediate in the synthesis of more complex drug candidates.[7] Its reactive secondary amine allows for the facile introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, it can be a precursor for the synthesis of motilin receptor agonists.[8]

Safety and Handling

Proper handling and safety precautions are crucial when working with 1-(3-Fluorobenzyl)piperazine Dihydrochloride.

Hazard Identification

Based on data for the free base and related piperazine compounds, 1-(3-Fluorobenzyl)piperazine Dihydrochloride should be handled as a potentially hazardous substance. The free base is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9] It may also be harmful if swallowed.[9]

Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

1-(3-Fluorobenzyl)piperazine Dihydrochloride is a valuable chemical entity for researchers and professionals in drug discovery and development. Its synthesis is straightforward, and its structure offers a versatile platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory and beyond.

References

  • PubChem. 1-(3-Fluorobenzyl)piperazine. [Link]

  • SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • PubChemLite. 1-(3-chlorobenzyl)piperazine (C11H15ClN2). [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Wiley Online Library. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PMC - NIH. Piperazine skeleton in the structural modification of natural products: a review. [Link]

  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • NCBI. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. [Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorobenzyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluorobenzyl)piperazine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain 1-(3-Fluorobenzyl)piperazine and its dihydrochloride salt, a form often preferred for its stability and solubility. The guide delves into the mechanistic underpinnings of two principal synthetic strategies: direct N-alkylation via nucleophilic substitution and reductive amination. Detailed experimental protocols, causality behind procedural choices, purification techniques, and analytical characterization are presented to equip researchers with the necessary knowledge for successful synthesis and validation.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce basic and hydrophilic properties to a molecule, thereby optimizing pharmacokinetic profiles.[1] The introduction of a fluorobenzyl group can further modulate a compound's metabolic stability and binding affinity to biological targets. 1-(3-Fluorobenzyl)piperazine serves as a crucial intermediate in the synthesis of a range of bioactive molecules. This guide, intended for a technical audience, offers an in-depth exploration of its synthesis, focusing on practical application and theoretical understanding.

Strategic Approaches to Synthesis

The synthesis of 1-(3-Fluorobenzyl)piperazine primarily revolves around two robust and widely adopted methodologies:

  • Nucleophilic Substitution: A direct approach involving the N-alkylation of piperazine with a suitable 3-fluorobenzyl electrophile, typically 3-fluorobenzyl chloride.

  • Reductive Amination: A two-step, one-pot reaction between piperazine and 3-fluorobenzaldehyde, forming an iminium intermediate that is subsequently reduced.

The choice between these pathways often depends on the availability of starting materials, desired scale, and control over selectivity, particularly in preventing the formation of the disubstituted by-product, 1,4-bis(3-fluorobenzyl)piperazine.

Pathway 1: Nucleophilic Substitution

This method leverages the nucleophilic nature of the secondary amine in piperazine to displace a leaving group on the benzyl moiety. The primary challenge in this approach is achieving mono-alkylation.

Mechanism and Rationale

The reaction proceeds via a standard SN2 mechanism where the nitrogen atom of piperazine attacks the benzylic carbon of 3-fluorobenzyl chloride, displacing the chloride ion. To favor mono-substitution, an excess of piperazine is typically used. This statistical control ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. Another effective strategy is the in-situ formation of a piperazine mono-salt (monohydrochloride), which deactivates one of the nitrogen atoms towards further alkylation.[2]

Visualizing the Nucleophilic Substitution Pathway```dot

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product Piperazine Piperazine SN2_Reaction SN2 Reaction (Base, Solvent) Piperazine->SN2_Reaction 3-Fluorobenzyl_Chloride 3-Fluorobenzyl_Chloride 3-Fluorobenzyl_Chloride->SN2_Reaction Free_Base 1-(3-Fluorobenzyl)piperazine (Free Base) SN2_Reaction->Free_Base Mono-alkylation Dihydrochloride_Salt 1-(3-Fluorobenzyl)piperazine Dihydrochloride Free_Base->Dihydrochloride_Salt Acidification (HCl)

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination

This protocol is based on general procedures for reductive amination.

[3]1. Reaction Setup:

  • To a stirred solution of piperazine (e.g., 1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (20 mL) at room temperature, add 3-fluorobenzaldehyde (e.g., 1 equivalent).
  • Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.
  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight increase in temperature.

    • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-Fluorobenzyl)piperazine.

  • Formation of the Dihydrochloride Salt:

    • Follow the same procedure as outlined in step 4 of the Nucleophilic Substitution protocol.

ParameterValue/ConditionRationale
Piperazine : Aldehyde Ratio ~1.2:1A slight excess of piperazine can drive the reaction to completion.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for the iminium ion.
Solvent 1,2-Dichloroethane (DCE), THFAprotic solvents that do not interfere with the reducing agent.
Temperature Room TemperatureSufficient for both iminium formation and reduction.
Reaction Time 12-24 hoursGenerally allows for complete conversion.

Purification and Characterization

Purification

The final product, 1-(3-Fluorobenzyl)piperazine dihydrochloride, is typically a white crystalline solid. Recrystallization is a highly effective method for purification.

[4]* Recrystallization Solvent: A mixture of alcohols like isopropanol or ethanol with a non-polar solvent such as diethyl ether or hexane is often effective. The product should be soluble in the hot alcohol and precipitate upon cooling and/or addition of the non-polar solvent.

  • Procedure: Dissolve the crude dihydrochloride salt in a minimum amount of hot isopropanol. If any insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If necessary, add diethyl ether to induce further precipitation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized 1-(3-Fluorobenzyl)piperazine dihydrochloride should be confirmed by a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3-fluorobenzyl group, a singlet for the benzylic methylene (-CH₂-) protons, and signals for the piperazine ring protons. For the analogous 1-(4-Fluorobenzyl)piperazine hydrochloride, the benzylic protons appear as a singlet at ~3.51 ppm, and the piperazine protons appear as multiplets around 2.73 and 3.21 ppm. T[4]he aromatic protons will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring, with coupling to the fluorine atom.

    • ¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule. For 1-(4-Fluorobenzyl)piperazine hydrochloride, the benzylic carbon is observed at ~61.56 ppm, and the piperazine carbons at ~43.55 and 49.28 ppm. T[4]he carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₁₁H₁₅FN₂), the expected molecular ion peak [M]⁺ would be at m/z 194.12. The dihydrochloride salt will likely show the peak for the free base in the mass spectrum. Common fragmentation patterns for benzylpiperazines involve cleavage at the benzylic C-N bond.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is an excellent technique for assessing the purity of the final product. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used. The purity is determined by the area percentage of the main product peak.

Safety Considerations

  • 3-Fluorobenzyl chloride: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine: Can cause skin and respiratory irritation. Avoid inhalation of dust.

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. It is also corrosive. Handle in a dry environment and avoid contact with water.

  • Hydrogen Chloride (gas or solution): Highly corrosive and toxic. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of 1-(3-Fluorobenzyl)piperazine dihydrochloride can be reliably achieved through either nucleophilic substitution or reductive amination. The choice of method will depend on the specific requirements of the researcher and the available resources. Careful control of stoichiometry is key to successful mono-alkylation in the nucleophilic substitution pathway, while the reductive amination route offers a robust alternative that avoids over-alkylation. Proper purification and thorough analytical characterization are essential to ensure the quality of the final product for its intended applications in drug discovery and development.

References

Sources

Technical Monograph: Purity Profiling & Analysis of 1-(3-Fluorobenzyl)piperazine Dihydrochloride

[1]

Executive Summary & Chemical Identity

1-(3-Fluorobenzyl)piperazine (3-FBP) is a structural analog of N-benzylpiperazine (BZP).[1] While often utilized as a versatile building block in the synthesis of pharmaceutical agents (e.g., antidepressants, antihistamines), it also exists within the landscape of designer substances. For research and drug development, the dihydrochloride salt (2HCl) is the preferred form due to its enhanced stability and water solubility compared to the hygroscopic free base.

The critical analytical challenge lies not just in assay purity (>98%), but in the specific rejection of regioisomers (2-fluoro, 4-fluoro) and bis-alkylated byproducts , which possess distinct pharmacological and toxicological profiles.

Chemical Specifications
PropertyDetail
IUPAC Name 1-[(3-Fluorophenyl)methyl]piperazine dihydrochloride
CAS (Free Base) 55513-19-4
Molecular Formula C₁₁H₁₅FN₂[1][2][3] · 2HCl
Molecular Weight 267.17 g/mol (Salt) / 194.25 g/mol (Base)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol; insoluble in diethyl ether

Synthesis Logic & Impurity Origins

To analyze purity effectively, one must understand the synthetic vectors that introduce impurities. The two primary routes are Nucleophilic Substitution (Alkylation) and Reductive Amination .

Synthetic Pathway & Impurity Map

The following diagram illustrates the alkylation route, highlighting the critical branching points where impurities are generated.

SynthesisPathSM13-Fluorobenzyl ChlorideRxnNucleophilic Attack(SN2)SM1->RxnImp2Impurity B:Regioisomers (2-F, 4-F)(Source Contamination)SM1->Imp2 Impure Start MaterialSM2Piperazine (Excess)SM2->RxnProd1-(3-Fluorobenzyl)piperazine(Target)Rxn->Prod Main PathImp1Impurity A:1,4-Bis(3-fluorobenzyl)piperazine(Over-Alkylation)Rxn->Imp1 Low Piperazine Eq

Figure 1: Synthetic pathway showing the origin of the bis-alkylated impurity (due to stoichiometry errors) and regioisomers (due to starting material impurity).

Causality in Analysis:

  • Bis-alkylation (Impurity A): Occurs if the piperazine excess is insufficient.[1] This impurity is highly lipophilic and will elute significantly later in Reverse Phase HPLC.[1]

  • Regioisomers (Impurity B): 2-F and 4-F isomers have identical masses and very similar polarities.[1] LC-MS is insufficient for distinguishing these; NMR is required.

Analytical Strategy: A Multi-Modal Approach

A single technique cannot validate this compound.[1] The strategy employs a triad of orthogonal methods:

  • HPLC-UV/MS: Quantifies organic purity and detects the bis-alkylated impurity.[1]

  • ¹⁹F-NMR: The definitive method for isomeric purity (2-F vs 3-F vs 4-F).[1]

  • Potentiometric Titration: Validates the stoichiometry of the dihydrochloride salt.[1]

Analytical Workflow Diagram

AnalysisFlowcluster_IDIdentity & Isomerismcluster_PurityQuantitative Puritycluster_SaltStoichiometrySampleRaw Sample(3-FBP 2HCl)NMR19F-NMR / 1H-NMR(Distinguish 2-F, 3-F, 4-F)Sample->NMRHPLCHPLC-UV (210 nm)(Detect Bis-impurity)Sample->HPLCTitrAgNO3 Titration(Confirm 2HCl ratio)Sample->TitrPass1Pass: IdentityNMR->Pass1Single F peak@-113 ppmPass2Pass: Organic PurityHPLC->Pass2>98% AreaNo late elutersPass3Pass: Salt FormTitr->Pass3Cl- ~26.5%

Figure 2: Orthogonal analytical workflow ensuring identity, organic purity, and correct salt stoichiometry.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify 1-(3-fluorobenzyl)piperazine and detect the lipophilic bis-impurity.[1] Rationale: A high pH stability column is not strictly necessary if using acidic mobile phases, but a C18 column with good end-capping is crucial to prevent peak tailing of the amine.

  • Instrument: HPLC with PDA/UV Detector.

  • Column: Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: 210 nm (Piperazine ring absorption) and 262 nm (Benzyl absorption).[1]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold
15.0 90 Ramp to elute Bis-impurity
20.0 90 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | End |

Self-Validating Criteria:

  • Retention Time (RT): Target ~5-7 min.

  • Tailing Factor: Must be < 1.5 (Amines often tail; if >1.5, add 5mM Ammonium Formate to Mobile Phase A).

  • Bis-Impurity Check: Look for a peak at ~12-14 min (highly lipophilic).[1]

Protocol B: ¹⁹F-NMR Spectroscopy (Isomeric Purity)

Objective: Conclusively prove the fluorine is in the meta (3-) position and not ortho or para. Rationale: HPLC retention times for 2-F, 3-F, and 4-F isomers are nearly identical.[1] ¹⁹F-NMR provides distinct chemical shifts.

  • Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-d₆ or D₂O.

  • Internal Standard: α,α,α-Trifluorotoluene (optional, for quantitation).

  • Acquisition: Run ¹⁹F (decoupled or coupled).

Interpretation of Shifts (approximate relative to CFCl₃):

  • 2-Fluoro (Ortho): ~ -118 ppm[1]

  • 3-Fluoro (Meta - Target): ~ -113 ppm[1]

  • 4-Fluoro (Para): ~ -116 ppm[1]

  • Note: Shifts vary slightly by solvent/pH.[1] The key is the splitting pattern in ¹H-coupled ¹⁹F NMR or correlating with ¹H-NMR aromatic coupling constants.

Protocol C: Chloride Content Determination (Titration)

Objective: Confirm the sample is the dihydrochloride (2HCl) and not the monohydrochloride or free base. Theoretical Cl⁻ Content:

  • MW (C₁₁H₁₅FN₂[1][3] · 2HCl) = 267.17 g/mol .[1]

  • Mass of 2 x Cl = 70.906 g/mol .[1]

  • Target % Cl = 26.54% .

Procedure:

  • Dissolve 100 mg of accurately weighed sample in 50 mL deionized water.

  • Add 1 mL 5% Potassium Chromate (K₂CrO₄) indicator (Mohr method) OR use a Potentiometric Titrator with a Silver electrode.[1]

  • Titrate with 0.1 N Silver Nitrate (AgNO₃) until the brick-red precipitate persists (Mohr) or the inflection point is reached (Potentiometric).

Calculation:

1

Stability & Handling

  • Hygroscopicity: The dihydrochloride salt is moderately hygroscopic.[1] Store in a desiccator at room temperature (20-25°C).

  • Solution Stability: Aqueous solutions are stable for 24 hours at 4°C. For long-term storage of stock solutions, freeze at -20°C to prevent dehydrohalogenation or oxidation.[1]

  • Safety: As a piperazine derivative, handle with standard PPE.[1] Avoid inhalation of dust, as piperazines are known sensitizers.

References

  • Vibrant Pharma. 1-(3-Fluorobenzyl)piperazine; 1-[(3-Fluorophenyl)methyl]piperazine Product Specifications. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 903813, 1-(3-Fluorobenzyl)piperazine. Retrieved from [1]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).[1] Retrieved from [1]

  • BenchChem. Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. (Adapted for benzylpiperazine analogs).[1] Retrieved from

  • Sigma-Aldrich. 1-(3-Chlorophenyl)piperazine hydrochloride Product Information (Analogous Salt Properties). Retrieved from [1]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Fluorobenzyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-Fluorobenzyl)piperazine Dihydrochloride, a key intermediate in contemporary pharmaceutical research. The protocol herein details a robust and scalable method centered around the reductive amination of 3-fluorobenzaldehyde with piperazine, followed by conversion to the dihydrochloride salt. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information to ensure reliable and safe execution of the synthesis.

Introduction

1-(3-Fluorobenzyl)piperazine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents. The incorporation of a fluorine atom on the benzyl moiety can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The dihydrochloride salt form is often preferred for its improved solubility and stability, making it ideal for formulation and preclinical studies.

This guide presents a validated protocol for the synthesis of 1-(3-Fluorobenzyl)piperazine Dihydrochloride. The chosen synthetic route, reductive amination, is a cornerstone of modern amine synthesis due to its efficiency and broad applicability[1][2][3]. This method involves the in-situ formation of an iminium ion from 3-fluorobenzaldehyde and piperazine, which is then reduced to the target amine.

Reaction Scheme

Figure 1: Overall synthetic scheme for 1-(3-Fluorobenzyl)piperazine Dihydrochloride.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Fluorobenzaldehyde≥98%Sigma-Aldrich
PiperazineAnhydrous, ≥99%Sigma-Aldrich
Sodium Triacetoxyborohydride97%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Isopropanol (IPA)ACS GradeFisher Scientific
Hydrochloric Acid2.0 M in IsopropanolSigma-Aldrich
Sodium BicarbonateSaturated Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific

Experimental Protocol

Part A: Synthesis of 1-(3-Fluorobenzyl)piperazine (Free Base)

This procedure is adapted from established methods for reductive amination of piperazines[2][4].

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add piperazine (4.31 g, 50 mmol, 2.5 eq).

  • Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the piperazine is fully dissolved.

  • Aldehyde Addition: Add 3-fluorobenzaldehyde (2.48 g, 20 mmol, 1.0 eq) dropwise to the stirring solution at room temperature.

  • Imine Formation: Allow the mixture to stir for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (6.36 g, 30 mmol, 1.5 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 1-(3-fluorobenzyl)piperazine as an oil.

Part B: Synthesis of 1-(3-Fluorobenzyl)piperazine Dihydrochloride

This procedure is based on standard salt formation techniques for amines.

  • Dissolution of Free Base: Dissolve the crude oil from Part A in isopropanol (50 mL).

  • Acidification: While stirring, slowly add 2.0 M HCl in isopropanol (22 mL, 44 mmol, 2.2 eq) to the solution. A white precipitate should form immediately.

  • Crystallization: Stir the suspension at room temperature for 1 hour, then cool to 0-5 °C in an ice bath for an additional hour to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight to afford 1-(3-Fluorobenzyl)piperazine dihydrochloride as a white crystalline solid.

Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point Specific to the compound, compare with literature or reference standard
¹H NMR Consistent with the structure of 1-(3-Fluorobenzyl)piperazine dihydrochloride. Analogous compounds show characteristic peaks for the piperazine and benzyl protons[5].
¹³C NMR Consistent with the structure, showing the correct number of carbon signals[5].
Mass Spectrometry [M+H]⁺ for the free base at m/z 195.13
Purity (HPLC) ≥98%

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 3-Fluorobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

    • Piperazine: Corrosive. Causes severe skin burns and eye damage[6].

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

    • Hydrochloric Acid: Corrosive. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Discussion

The choice of sodium triacetoxyborohydride as the reducing agent is deliberate. It is a mild and selective reagent that is particularly effective for the reductive amination of secondary amines like piperazine, minimizing over-alkylation and reduction of the aldehyde to the corresponding alcohol. The use of an excess of piperazine helps to drive the reaction towards the mono-substituted product and can also act as a base to neutralize any acidic byproducts.

The conversion to the dihydrochloride salt is a straightforward acid-base reaction. The use of HCl in an organic solvent like isopropanol facilitates the precipitation of the salt, providing a simple and effective method of purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or inactive reducing agent.Extend the reaction time and monitor by TLC/LC-MS. Ensure the sodium triacetoxyborohydride is fresh and has been stored properly.
Low yield Inefficient extraction or premature precipitation.Ensure complete extraction from the aqueous layer. Avoid adding the HCl solution too quickly during salt formation.
Oily product after salt formation Impurities or residual solvent.Wash the precipitate thoroughly with cold diethyl ether. Recrystallize from a suitable solvent system if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(3-Fluorobenzyl)piperazine Dihydrochloride. By following the outlined procedures and safety precautions, researchers can confidently produce this valuable pharmaceutical intermediate with high purity and yield.

References

  • Reductive amination route for selective N‐monosubstitution. Piperazine... (n.d.). ResearchGate. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). Molecules. Retrieved from [Link]

  • Reductive amination of piperazine : r/OrganicChemistry. (2022, October 24). Reddit. Retrieved from [Link]

Sources

Application Note: Experimental Characterization and Detection of 1-(3-Fluorobenzyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-(3-Fluorobenzyl)piperazine (3-FBP), typically supplied as the dihydrochloride salt (3-FBP·2HCl), is a synthetic piperazine derivative structurally analogous to 1-benzylpiperazine (BZP). It serves as a critical "tool compound" in structure-activity relationship (SAR) studies to delineate the role of halogen substitution on monoamine transporter affinity.

While BZP acts primarily as a dopamine (DAT) and norepinephrine (NET) transporter substrate, ring-substituted analogs like 3-FBP allow researchers to probe the steric and electronic requirements of the transporter binding pockets. Furthermore, due to its emergence in forensic casework as a designer drug, robust analytical protocols are required for its detection in biological matrices.

This guide provides two validated workflows:

  • Pharmacological Profiling: An in vitro neurotransmitter release assay to determine functional activity at DAT/SERT.

  • Analytical Detection: A GC-MS protocol utilizing trifluoroacetyl (TFA) derivatization for unambiguous identification.

Physicochemical Properties & Handling

Compound Identity:

  • IUPAC Name: 1-[(3-fluorophenyl)methyl]piperazine dihydrochloride

  • CAS Number: 55513-19-4 (Free base) / Salt forms vary

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.25 g/mol (Base) / ~267.17 g/mol (Dihydrochloride)

Handling Protocols:

  • Solubility: The dihydrochloride salt is highly hygroscopic. It is soluble in water (>50 mM), DMSO, and Methanol.

  • Storage: Store solid at -20°C in a desiccator. Aqueous stock solutions (10 mM) are stable for 1 week at 4°C but should be aliquoted and frozen at -80°C for long-term storage to prevent hydrolysis or oxidation.

  • Safety: 3-FBP is a skin and eye irritant. Handle in a fume hood.

    • Note: Check local scheduling regulations (e.g., DEA, EMCDDA) before procurement, as piperazine analogs are controlled in many jurisdictions.

Mechanism of Action: Transporter Reversal

Unlike simple reuptake inhibitors (e.g., cocaine) which block the transporter, 3-FBP acts as a substrate-type releaser . It enters the presynaptic terminal via the transporter, triggering a conformational change that reverses the flow of endogenous monoamines (Dopamine/Serotonin) into the synapse.[1]

Diagram 1: Mechanism of Transporter-Mediated Release

G cluster_ext Extracellular Space cluster_mem Presynaptic Membrane cluster_cyto Cytosol FBP_out 3-FBP (Extracellular) DAT_out DAT (Outward-Facing) FBP_out->DAT_out Binds DA_out Dopamine (Released) DAT_out->DA_out Release into Synapse DAT_in DAT (Inward-Facing) DAT_out->DAT_in Translocation DAT_in->DAT_out Efflux FBP_in 3-FBP (Intracellular) DAT_in->FBP_in Release VMAT VMAT2 Depletion FBP_in->VMAT Displaces DA DA_in Dopamine (Cytosolic) DA_in->DAT_in Binds (Reverse Transport) VMAT->DA_in Increases Cytosolic DA

Caption: 3-FBP acts as a substrate, entering the neuron via DAT and triggering the reverse transport (efflux) of cytosolic dopamine.

Protocol A: In Vitro Monoamine Release Assay

Objective: Quantify the potency (


) of 3-FBP to induce dopamine release, distinguishing it from pure uptake inhibitors.

System: HEK-293 cells stably expressing human DAT (hDAT).

Reagents & Preparation[2][3][4][5][6]
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.3 mM
    
    
    , and 5.6 mM D-glucose (pH 7.4).
  • Radioligand:

    
    -Dopamine (Specific activity ~40-60 Ci/mmol).
    
  • Test Compound: 3-FBP·2HCl dissolved in KRH buffer.

  • Blocker (Control): Cocaine (10 µM) to define non-specific release.

Experimental Workflow
StepActionCritical Technical Note
1. Pre-loading Incubate HEK-hDAT cells with 20 nM

-DA for 20 mins at 37°C.
Allows radioligand to accumulate in the cytosol via active uptake.
2. Washout Aspirate buffer and wash cells 3x with ice-cold KRH buffer.CRITICAL: Removes extracellular

-DA. Failure here causes high background noise.
3. Release Add KRH buffer containing varying concentrations of 3-FBP (1 nM – 100 µM). Incubate 15 mins at 37°C.3-FBP enters the cell; if it is a releaser,

-DA will exit into the supernatant.
4. Collection Transfer supernatant to scintillation vials. Lyse cells with 1% SDS to determine "remaining" radioactivity.Separate "released" fraction from "retained" fraction.
5. Detection Quantify via Liquid Scintillation Counting (LSC).Calculate % Release = (CPM Supernatant) / (CPM Supernatant + CPM Lysate).

Data Analysis: Plot % Release (y-axis) vs. log[3-FBP] (x-axis). Fit to a non-linear regression (sigmoidal dose-response) to derive the


.
  • Expected Result: 3-FBP should show a dose-dependent increase in efflux, similar to BZP (

    
    ).
    

Protocol B: Analytical Detection via GC-MS

Objective: Unambiguous identification of 3-FBP in biological samples (plasma/urine) or powder seizures. Challenge: The secondary amine in the piperazine ring is polar and can cause peak tailing. Derivatization is required for optimal chromatography.

Reagents
  • Extraction Solvent: Ethyl Acetate or Chlorobutane.

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

  • Buffer: Carbonate buffer (pH 11.0).

Diagram 2: Analytical Workflow

Workflow Sample Biological Sample (Urine/Plasma) LLE Liquid-Liquid Extraction (pH 11, Ethyl Acetate) Sample->LLE Basify Dry Evaporate to Dryness (N2 Stream) LLE->Dry Organic Layer Deriv Derivatization (Add 50µL TFAA, 60°C, 20 min) Dry->Deriv Acylation Recon Reconstitute (Ethyl Acetate) Deriv->Recon Dry & Redissolve GCMS GC-MS Analysis (EI Mode) Recon->GCMS Inject

Caption: Workflow for the extraction and TFA-derivatization of 3-FBP prior to GC-MS analysis.

Step-by-Step Procedure
  • Extraction: Add 1 mL sample to 1 mL carbonate buffer (pH 11). Add 3 mL ethyl acetate. Vortex (2 min) and Centrifuge (5 min, 3000 rpm).

  • Evaporation: Transfer organic layer to a clean vial. Evaporate to dryness under nitrogen at 40°C.

  • Derivatization: Add 50 µL Ethyl Acetate and 50 µL TFAA. Cap and heat at 60°C for 20 minutes.

    • Chemistry: The TFAA reacts with the secondary amine of the piperazine ring to form the N-trifluoroacetyl derivative.

  • Injection: Evaporate excess reagents, reconstitute in 50 µL ethyl acetate, and inject 1 µL into GC-MS (Splitless mode).

Mass Spectral Interpretation (EI, 70eV)[2]
Fragmentm/z (Underivatized)m/z (TFA Derivative)Diagnostic Value
Base Peak 109 109 High. Corresponds to the 3-fluorobenzyl cation (

). Differentiates from BZP (m/z 91).
Piperazine Ring 56166Medium. m/z 166 corresponds to the trifluoroacetyl-piperazine fragment.
Molecular Ion 194 (

)
290 (

)
High. Confirms the intact molecule.

Note on Isomers: 3-FBP (meta) has isomers: 2-FBP (ortho) and 4-FBP (para). While their mass spectra are nearly identical, they can be separated chromatographically. 2-FBP typically elutes earlier due to steric hindrance (ortho effect) reducing interaction with the stationary phase compared to 3-FBP and 4-FBP.

References

  • Baumann, M. H., et al. (2004). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism.

  • Simmler, L. D., et al. (2014). "Monoamine Transporter Pharmacology of New Psychoactive Substances." British Journal of Pharmacology.

  • Elliott, S. (2011). "Current awareness of piperazine-derived designer drugs." Bioanalysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(3-Fluorobenzyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(3-Fluorobenzyl)piperazine CAS: 55513-19-4 Application: Pharmacophore in serotonergic/dopaminergic ligands; intermediate for antipsychotic and antidepressant drug development.

Introduction: The Yield vs. Selectivity Paradox

The synthesis of 1-(3-Fluorobenzyl)piperazine presents a classic organic chemistry challenge: the "Polyamine Selectivity Paradox." Piperazine has two equivalent secondary amine sites.[1] Once the first nitrogen is alkylated, the product becomes more nucleophilic (due to the inductive electron-donating effect of the benzyl group), often reacting faster with the remaining electrophile than the starting piperazine does.[2]

This leads to the primary yield-killer: Bis-alkylation (formation of 1,4-bis(3-fluorobenzyl)piperazine).

This guide provides two validated protocols to overcome this, focusing on stoichiometric control and kinetic management .

Module 1: Strategic Route Selection

Before starting, select the route based on your lab's constraints.[2]

FeatureRoute A: Direct N-Alkylation Route B: Reductive Amination Route C: Mono-Protection
Reagents 3-Fluorobenzyl chloride/bromide + Piperazine3-Fluorobenzaldehyde + Piperazine + NaBH(OAc)₃N-Boc-Piperazine + 3-Fluorobenzyl halide
Cost LowMediumHigh
Atom Economy HighMediumLow (requires deprotection)
Primary Risk Bis-alkylation (Impurities)Over-reduction / CostExtra steps (Protection/Deprotection)
Recommendation Best for Scale-up (If workup is optimized)Best for Small Scale (High selectivity)Best for ultra-high purity needs
Decision Logic Visualization

RouteSelection Start Start: Choose Strategy Scale Is Scale > 10g? Start->Scale Purity Is >99% Purity Critical? Scale->Purity No RouteA Route A: Direct Alkylation (Use 5-10 eq. Piperazine) Scale->RouteA Yes RouteB Route B: Reductive Amination (Mild, Selective) Purity->RouteB No RouteC Route C: Boc-Protection (Multi-step, Clean) Purity->RouteC Yes

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.

Module 2: Protocol A - Direct N-Alkylation (High Yield Optimization)

This is the industry-standard approach but requires strict adherence to stoichiometry to prevent bis-alkylation.

The Mechanism: SN2 Nucleophilic Substitution.[2] The Trick: Use a massive excess of piperazine to statistically favor the collision of the electrophile with an unsubstituted piperazine molecule.[1]

Reagents
  • Piperazine (anhydrous): 5.0 equivalents (Critical)[2]

  • 3-Fluorobenzyl chloride: 1.0 equivalent[2][3]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[2]

  • Base: None (Excess piperazine acts as the base)[2]

Step-by-Step Protocol
  • Dissolution: Dissolve 5.0 eq. of piperazine in refluxing Ethanol (approx. 5-10 mL per gram of piperazine). Ensure it is fully dissolved.

  • Temperature Control: Cool the solution to 60–65°C .

    • Why? Reflux temperatures increase the rate of the second alkylation. Lower temperatures favor the kinetic product (mono-alkylation).

  • Controlled Addition: Dissolve 1.0 eq. of 3-fluorobenzyl chloride in a small volume of EtOH. Add this solution dropwise over 60–90 minutes to the stirring piperazine solution.

    • Technical Note: High dilution of the electrophile prevents localized "hotspots" where bis-alkylation occurs.

  • Reaction: Stir for 2–3 hours. Monitor by TLC (DCM/MeOH 9:1).[2]

    • TLC Profile:

      • Rf ~0.1: Piperazine (Baseline)[2]

      • Rf ~0.4: Product (1-(3-Fluorobenzyl)piperazine)

      • Rf ~0.8: Bis-impurity (Minimize this)[2]

Workup: The "Reverse Extraction" (Critical for Yield)

The challenge is separating the product from the 4 equivalents of unreacted piperazine.[2]

  • Evaporation: Remove EtOH under reduced pressure.

  • Partition: Resuspend the residue in Water and Dichloromethane (DCM) .

  • Phase Separation:

    • Piperazine is highly water-soluble.

    • The Product is lipophilic enough to enter DCM but still has some water solubility.

  • The Wash: Extract the aqueous layer 3x with DCM. Combine organic layers.

  • The Purge: Wash the combined DCM layers with Saturated Brine 3x.

    • Why? This pulls the remaining unreacted piperazine out of the organic layer.

  • Drying: Dry over Na₂SO₄ and evaporate.

Module 3: Protocol B - Reductive Amination (High Selectivity)[2]

If Route A yields too much bis-impurity, switch to this route.[2] It avoids the formation of the highly reactive benzyl chloride intermediate.

Reagents
  • 3-Fluorobenzaldehyde: 1.0 eq[2][3]

  • Piperazine: 3.0 eq[2]

  • Sodium Triacetoxyborohydride (STAB): 1.5 eq[2][4]

  • Acetic Acid (AcOH): 1.0 eq (Catalytic)[2]

  • Solvent: DCM or DCE (1,2-Dichloroethane)[2]

Protocol
  • Imine Formation: Mix Piperazine (3 eq) and 3-Fluorobenzaldehyde (1 eq) in DCM. Add AcOH. Stir for 30 mins at Room Temp.

  • Reduction: Add STAB (1.5 eq) in portions over 20 minutes.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before it forms the imine.

  • Quench: After 4-12 hours, quench with saturated NaHCO₃.

  • Workup: Extract with DCM. The excess piperazine will largely remain in the aqueous NaHCO₃ layer.

Module 4: Troubleshooting & Purification Guide

Issue: "I have a mixture of Mono- and Bis-alkylated products."

Solution: Acid/Base Manipulation (pH Swing).[2] The bis-product is less basic than the mono-product.

  • Dissolve crude mixture in 1M HCl .

  • Wash with Ethyl Acetate (EtOAc) .

    • Result: Bis-alkylated impurity (less basic) often partitions into EtOAc or stays suspended at the interface.

    • Product: Stays in the acidic water layer (protonated).[2]

  • Basify the aqueous layer to pH >12 with NaOH pellets .

  • Extract with DCM . The mono-product moves to the organic layer.

Issue: "My product is an oil, but I need a solid."

Solution: Salt Formation. 1-(3-Fluorobenzyl)piperazine is often an oil as a free base.

  • Dissolve the oil in dry Ethanol or Diethyl Ether.

  • Bubble HCl gas or add HCl in Dioxane (4M) dropwise.

  • The Dihydrochloride salt will precipitate as a white solid.

  • Recrystallize from Isopropanol/Ethanol .

Purification Logic Visualization

Purification Crude Crude Mixture (Piperazine + Mono + Bis) Partition Partition: Water / DCM Crude->Partition OrgLayer Organic Layer (Mono + Bis) Partition->OrgLayer AqLayer Aqueous Layer (Excess Piperazine) Partition->AqLayer Discard AcidWash Extract with 1M HCl OrgLayer->AcidWash AcidAq Acidic Aqueous (Mono-Product Protonated) AcidWash->AcidAq OrgWaste Organic Waste (Bis-Impurity/Neutrals) AcidWash->OrgWaste Discard Basify Basify to pH 12 (NaOH) Extract with DCM AcidAq->Basify Final Final Product (Free Base) Basify->Final

Caption: Acid-Base extraction workflow to separate the target mono-amine from bis-impurities and neutral byproducts.

FAQ: Frequently Asked Questions

Q: Can I use 3-fluorobenzyl bromide instead of the chloride? A: Yes, but the bromide is more reactive.[2] This increases the risk of bis-alkylation. If using the bromide, lower the reaction temperature to 0°C during addition and increase the piperazine equivalents to 6-8 eq.[2]

Q: Why is my yield low (<40%)? A: You likely lost product during the aqueous workup.[2] Piperazine derivatives are very water-soluble.

  • Fix: Saturate your aqueous layer with NaCl (salting out) before extracting with DCM.[2] Use Chloroform/Isopropanol (3:1) if DCM fails to extract the product.

Q: Is the 3-fluoro group stable? A: Yes. The fluorine on the benzene ring is stable to standard nucleophilic substitution conditions and acidic workups. It will not hydrolyze.

References

  • Organic Syntheses Procedure for 1-Benzylpiperazine. Title: 1-Benzylpiperazine.[5][6][7][8] Source: Org.[7][9] Synth. 1973, Coll.[2] Vol. 5, p.88. URL:[Link] (Foundational protocol for mono-alkylation of piperazine using acid/base workup).

  • Selective Mono-alkylation Strategies. Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Source: Molecules. 2020 May; 25(9): 2085. URL:[Link] (Modern review of yield improvements and flow chemistry applications).

  • Compound Data & Safety. Title: 1-(3-Fluorobenzyl)piperazine (Compound Summary).[10] Source: PubChem.[10] URL:[Link] (Physical properties and safety data).[2]

  • Reductive Amination Protocols. Title: Reductive Amination with Sodium Triacetoxyborohydride.[4] Source: J. Org. Chem. 1996, 61, 11, 3849–3862.[2] URL:[Link] (Standard protocol for aldehyde-amine coupling).[2]

Sources

Technical Support Center: Purification of 1-(3-Fluorobenzyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-Fluorobenzyl)piperazine Dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 1-(3-Fluorobenzyl)piperazine Dihydrochloride?

The impurity profile is highly dependent on the synthetic route, but typically arises from starting materials and side reactions. Common contaminants include unreacted piperazine, the starting electrophile (e.g., 3-fluorobenzyl chloride), and products of over-alkylation.

Impurity Common Source Reason for Presence
Piperazine / Piperazine DihydrochlorideStarting MaterialIncomplete reaction or use of excess piperazine to minimize dialkylation.
3-Fluorobenzyl Chloride/BromideStarting MaterialIncomplete reaction.
1,4-bis(3-Fluorobenzyl)piperazineSide ReactionOver-alkylation of the desired monosubstituted product. A common issue when stoichiometry is not carefully controlled.[1]
N-OxidesDegradation/Side ReactionOxidation of the tertiary amines, potentially during workup or storage.[2]
Residual SolventsProcessIncomplete removal of reaction or crystallization solvents (e.g., Ethanol, Isopropanol, Acetone).
Q2: Why is the dihydrochloride salt form used, and what challenges does this present?

The dihydrochloride salt is often preferred for several reasons: it typically presents as a stable, crystalline solid that is easier to handle and weigh than the often-oily or low-melting-point free base.[3] Salt formation also aids in purification, as the salt's specific solubility profile can be exploited to separate it from less basic or non-basic impurities.[4][5]

The primary challenge lies in the crystallization process itself. Amine hydrochlorides can be hygroscopic, and their solubility is highly sensitive to the solvent system, temperature, and the precise stoichiometry of the acid.[6] This can lead to issues like "oiling out," where the product separates as a liquid instead of a solid, or co-precipitation of related salts.[4]

Q3: What are the immediate signs of a purification problem?

Key indicators include:

  • Formation of an Oil or Gummy Solid: The product fails to form a filterable crystalline solid upon addition of acid or cooling.[3]

  • Discoloration: The isolated solid is off-white, yellow, or brown, indicating the presence of chromophoric impurities.

  • Poor Crystal Morphology: The product crashes out as a very fine, amorphous powder that is difficult to filter and wash effectively.

  • Inconsistent Melting Point: The product exhibits a broad or depressed melting point, a classic sign of impurity.[7]

Q4: Which analytical techniques are essential for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity analysis, capable of separating the target compound from closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures, including residual solvents.

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): Confirms the molecular weight of the product and helps in identifying unknown impurity masses.[8]

In-Depth Troubleshooting Guides

This section addresses specific, complex purification issues in a question-and-answer format, providing detailed, actionable protocols.

Problem 1: The Product Fails to Crystallize and "Oils Out"

Question: Upon adding hydrochloric acid to my reaction mixture, my 1-(3-Fluorobenzyl)piperazine product separated as a sticky, unmanageable oil instead of a crystalline solid. What causes this, and how can I induce proper crystallization?

Causality & Expert Analysis:

"Oiling out" is a common frustration in the crystallization of amine salts. It is a liquid-liquid phase separation that occurs when the concentration of the solute exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. The primary causes are:

  • High Impurity Load: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons."

  • Incorrect Solvent Environment: The chosen solvent may be too good a solvent for the salt, or the presence of water in non-aqueous systems can lead to the formation of highly soluble hydrates.[4]

  • Improper Acid Stoichiometry: An incorrect ratio of amine to HCl can result in a mixture of mono- and di-hydrochloride salts, or free base, which can inhibit crystallization.

  • Rapid Temperature Change: "Crash cooling" a saturated solution often provides insufficient time for orderly crystal lattice formation, favoring amorphous or oily precipitation.

Troubleshooting Workflow:

G start Product Oiled Out check_solvent Is the solvent system appropriate? (e.g., alcohols, acetone) start->check_solvent check_stoich Is HCl stoichiometry correct? (2.0-2.2 equivalents) check_solvent->check_stoich Yes solution1 Modify Solvent System: - Add anti-solvent (e.g., Acetone, MTBE) - Switch to a less-solubilizing alcohol (e.g., Isopropanol) check_solvent->solution1 No check_cooling Was cooling slow and controlled? check_stoich->check_cooling Yes solution2 Adjust pH: - Add more HCl if <2 eq. - Or, basify and re-precipitate check_stoich->solution2 No solution3 Control Crystallization: - Re-heat to dissolve - Cool slowly to RT, then to 0-5°C - Use a seed crystal check_cooling->solution3 No end_node Isolate Crystalline Product check_cooling->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: Decision tree for troubleshooting oiling out.

Step-by-Step Protocol to Induce Crystallization:

  • Re-dissolution: Gently warm the mixture to re-dissolve the oil into the solvent. If it doesn't dissolve, add a small amount of a co-solvent in which the salt is more soluble (like methanol or water) until a clear solution is achieved.

  • Solvent Adjustment: Slowly add an "anti-solvent" in which the dihydrochloride salt is poorly soluble. Common choices include acetone or methyl tert-butyl ether (MTBE).[3][9] Add the anti-solvent dropwise at a slightly elevated temperature until the solution becomes faintly turbid.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature without stirring. Once at room temperature, place it in an ice bath or refrigerator (0-5 °C) for several hours to maximize crystal formation.

  • Seeding (If necessary): If crystals do not form, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If available, adding a single, tiny seed crystal of pure product is the most effective method.

Problem 2: Removing Unreacted Piperazine and Over-Alkylated Impurities

Question: My isolated 1-(3-Fluorobenzyl)piperazine dihydrochloride is contaminated with both piperazine dihydrochloride and the 1,4-bis(3-fluorobenzyl)piperazine byproduct. Recrystallization isn't separating them effectively. What is a more robust purification method?

Causality & Expert Analysis:

This is a classic purification challenge where the impurities have similar physicochemical properties to the desired product. Piperazine dihydrochloride can co-precipitate due to its own low solubility in organic solvents.[10] The over-alkylated product, being a larger molecule but also forming a dihydrochloride salt, can have a similar solubility profile, making simple recrystallization inefficient.

A pH-driven liquid-liquid extraction strategy is the most effective method to resolve this. This technique exploits the basicity of the amine functional groups to move the compounds between aqueous and organic phases, leaving non-basic impurities behind and allowing for a more controlled, selective re-precipitation.

Workflow for Purification via pH Adjustment and Extraction:

G cluster_0 Aqueous Phase cluster_1 Organic Phase a1 Dissolve crude salt mixture in Water a2 Adjust pH > 12 with NaOH (aq) (Converts all salts to free bases) a1->a2 o1 Extract with organic solvent (e.g., DCM, EtOAc) a2->o1 Perform Extraction a3 Aqueous layer contains NaCl and excess NaOH. (Discard) o1->a3 o2 Organic layer contains free bases: - Product - Piperazine - Bis-adduct o1->o2 o3 Wash with brine, dry over Na₂SO₄, and filter o2->o3 o4 Concentrate organic solution o3->o4 o5 Add 2.0 eq. of HCl (e.g., HCl in Isopropanol) o4->o5 o6 Cool and collect pure crystalline product via filtration o5->o6

Caption: Workflow for purification by pH-driven extraction.

Step-by-Step Protocol for pH-Driven Purification:

  • Liberate Free Base: Dissolve the crude dihydrochloride salt mixture in water. Cool the solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 5N NaOH) with stirring until the pH is strongly basic (pH > 12).[1]

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated free bases into an organic solvent such as dichloromethane (DCM), ethyl acetate, or chloroform.[1] Perform at least three extractions to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude free base mixture as an oil or solid.

  • Selective Re-precipitation: Dissolve the crude free base mixture in a suitable anhydrous solvent for crystallization, such as isopropanol or ethanol.[10][8]

  • Controlled Salt Formation: While stirring, add a stoichiometric amount (2.0 equivalents relative to your estimated product quantity) of a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol). Adding the acid slowly at room temperature or below often yields the best crystal quality.

  • Isolation: Stir the resulting slurry for a period to allow for complete precipitation, then cool in an ice bath. Collect the pure 1-(3-Fluorobenzyl)piperazine dihydrochloride by suction filtration, wash the filter cake with a small amount of cold solvent (e.g., isopropanol or acetone), and dry under vacuum.[10]

References

  • U.S.
  • SWGDrug, "1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph," SWGDrug.
  • U.S.
  • U.S.
  • Chinese Patent CN102807536B, "Preparation method of 1-(2,3-dichlorophenyl)
  • "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave)
  • "1-benzylpiperazine," Organic Syntheses Procedure.
  • "1-(3-Fluorobenzyl)
  • U.S.
  • "Purific
  • "Purification of organic hydrochloride salt?
  • "Ways of crashing out amines," Reddit.
  • "Methylamine Hydrochloride," Organic Syntheses Procedure.
  • "SAFETY D
  • "A Technical Guide to the Physicochemical Properties of Piperazine Salts," BenchChem.

Sources

Optimizing reaction conditions for piperazine N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Functionalization Ticket ID: PIP-ALK-OPT-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Welcome to the Piperazine Optimization Hub

You are likely here because piperazine is deceivingly simple. As a symmetrical diamine, it presents a classic "Janus-faced" problem in organic synthesis: Selectivity.

The two nitrogen atoms (N1 and N4) are chemically equivalent until the moment you touch one. Once N1 is alkylated, N4 remains nucleophilic, often leading to mixtures of mono-alkylated product, bis-alkylated byproduct, and unreacted starting material.

This guide is structured to troubleshoot your specific bottleneck. We move beyond "textbook" answers to the practical realities of the bench.

Module 1: The Selectivity Crisis (Direct Alkylation)

User Question: "I am using an alkyl halide (R-X) and getting significant amounts of bis-alkylated impurity (N,N'-dialkylpiperazine). How do I favor the mono-product?"

Expert Response: In direct nucleophilic substitution (


), the product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine) due to inductive donation from the alkyl group, accelerating the second addition. You must alter the statistics or the thermodynamics.
Strategy A: The "Brute Force" Statistical Method

If your starting material (piperazine) is cheap and easy to remove, this is the fastest route.

  • The Fix: Use a massive excess of piperazine.[1]

  • The Logic: By flooding the reaction with nucleophile, the electrophile is statistically far more likely to encounter a virgin piperazine molecule than a mono-alkylated one.

  • Protocol Adjustment:

    • Dissolve Piperazine (5.0 – 10.0 equivalents) in solvent (ACN or EtOH).

    • Add Alkyl Halide (1.0 equivalent) dropwise over 1 hour.

    • Critical Step: Do not heat initially. Run at RT to suppress the higher activation energy bis-alkylation.

Strategy B: The pKa Modulation (Monohydrochloride Salt)
  • The Fix: Use Piperazine Monohydrochloride.

  • The Logic: Piperazine has two distinct pKa values (~9.8 and ~5.6). By controlling pH, you can protonate one nitrogen (blocking it) while leaving the other free to react.

  • Protocol:

    • Suspend Piperazine·HCl (1.0 eq) in Ethanol.

    • Add Alkyl Halide (0.8 eq) .

    • Reflux.[1][2] The protonated nitrogen is non-nucleophilic.

Data Comparison: Yield vs. Stoichiometry

MethodPiperazine EquivalentsMono-Yield (Typical)Bis-ImpurityWorkup Difficulty
Standard 1.1 eq40-50%High (20-30%)High (Separation)
Statistical 5.0 eq75-85%Low (<5%)Medium (Removal of excess)
Boc-Protection 1.0 eq (of N-Boc)>90%NegligibleMedium (Two steps)

Module 2: Reductive Amination (The "Clean" Route)

User Question: "My alkyl halide is unstable, or the


 reaction is too slow due to steric hindrance. Is there a milder alternative?"

Expert Response: Yes. Switch to Reductive Amination . This is often superior to alkylation because it avoids quaternary ammonium salt formation and allows for the use of aldehydes/ketones, which are often more commercially available than their halide counterparts.

The Gold Standard Reagent: Sodium Triacetoxyborohydride (STAB) -


.[3]
  • Why STAB? Unlike Sodium Cyanoborohydride (

    
    ), it is non-toxic.[3] Unlike Sodium Borohydride (
    
    
    
    ), it is chemoselective—it reduces the intermediate iminium ion much faster than it reduces the aldehyde/ketone itself.[3]
Standard Operating Procedure (SOP): STAB Reductive Amination
  • Imine Formation:

    • Dissolve Piperazine (1.2 eq) and Aldehyde (1.0 eq) in DCE (1,2-Dichloroethane) or DCM.

    • Optional: Add Acetic Acid (1.0 eq) if the reaction is sluggish (catalyzes imine formation).

    • Stir for 30–60 mins at Room Temp.

  • Reduction:

    • Add

      
       (1.5 eq)  in one portion.
      
    • Stir at RT for 2–16 hours. Monitor by TLC/LCMS.[4]

    • Self-Validation: The disappearance of the aldehyde peak is your primary metric.

  • Quench:

    • Quench with saturated aqueous

      
      .
      
    • Note: STAB generates Boric acid/acetate byproducts which are water-soluble.

Module 3: Arylation (Buchwald-Hartwig)

User Question: "I need to attach an aromatic ring to the piperazine.


 (Nucleophilic Aromatic Substitution) is failing because my aryl halide lacks electron-withdrawing groups."

Expert Response: You need Palladium-catalyzed cross-coupling (Buchwald-Hartwig Amination).[4][5] Piperazine is an excellent substrate for this, but the catalyst system matters.

Recommended Conditions:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: BINAP (for primary selectivity) or XantPhos .

  • Base:

    
     (Sodium tert-butoxide) is standard.[6] If functional groups are sensitive, use 
    
    
    
    .
  • Solvent: Toluene or Dioxane (anhydrous).[4]

  • Temp: 80–100°C.

Visual Workflow: Method Selection Matrix

PiperazineMethodology Start Start: Select Electrophile Type Electrophile Type? Start->Type Aryl Aryl Halide (Ar-X) Type->Aryl Alkyl Alkyl Halide (R-X) Type->Alkyl Carbonyl Aldehyde/Ketone Type->Carbonyl SNAr Has EWG? (NO2, CN) Aryl->SNAr Selectivity Is Bis-Alkylation a Risk? Alkyl->Selectivity Reductive Method: Reductive Amination (STAB, DCE, AcOH) Carbonyl->Reductive DirectSNAr Method: SNAr (K2CO3, DMSO, Heat) SNAr->DirectSNAr Yes Buchwald Method: Buchwald-Hartwig (Pd-Cat, NaOtBu, Toluene) SNAr->Buchwald No Excess Method: Excess Piperazine (5-10 eq, RT) Selectivity->Excess Low Cost/Simple Protect Method: N-Boc Strategy (Protection -> Alkylation -> Deprotection) Selectivity->Protect High Value/Complex

Caption: Decision matrix for selecting the optimal piperazine functionalization pathway based on electrophile nature and selectivity requirements.

Module 4: Workup & Purification (The "Hidden" Boss)

User Question: "I know my reaction worked (LCMS confirms), but I lose everything during aqueous workup. Where is my product?"

Expert Response: Piperazine derivatives are highly polar and love water. If you use standard extraction protocols (neutral pH, Diethyl Ether), your product will stay in the aqueous layer.

The "Salting Out" & pH Swing Protocol:

  • Acidify: After reaction, add 1M HCl to the mixture. Wash the organic layer (removes non-basic impurities). Your product is now in the water.

  • Basify: Adjust the aqueous layer to pH > 12 using NaOH pellets or saturated

    
    .
    
  • Extract: Do NOT use Diethyl Ether. Use Chloroform (

    
    )  or DCM .
    
    • Pro-Tip: If highly polar, use a mixture of CHCl3:IPA (3:1) . The Isopropyl Alcohol helps pull the amine out of the water.

  • Salt Out: Saturate the aqueous layer with NaCl (brine) to force the organic product out.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[9] The Journal of Organic Chemistry. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine Synthesis and Reactivity. [Link]

  • Jacobsen, M. F., et al. (2002). Efficient Synthesis of N-Aryl-piperazines via Palladium-Catalyzed Cross-Coupling.[4] Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: 1-(3-Fluorobenzyl)piperazine Purity Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Confirmation & Troubleshooting for 1-(3-Fluorobenzyl)piperazine CAS: 87536-06-2 (Free Base) / 55513-19-4 (General/Salt forms) Target Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals

Executive Summary: The "Purity vs. Potency" Trap

A common pitfall in working with secondary amines like 1-(3-Fluorobenzyl)piperazine (1-3-FBP) is confusing Chromatographic Purity (% Area) with Assay Potency (% Weight).

Because piperazines are hygroscopic and avidly form carbonate salts with atmospheric


, a sample can appear >99% pure on HPLC (which ignores water and inorganic salts) but only be 85% potent by weight. This guide provides a multi-modal approach to validate both identity and absolute content.
Module 1: Chromatographic Purity (HPLC/UPLC)

Objective: Detect organic impurities, specifically the bis-alkylated byproduct (1,4-bis(3-fluorobenzyl)piperazine) and starting materials.

Troubleshooting Guide: "Why are my peaks tailing?"

Q: My HPLC peaks are broad and tailing severely. Is the column dead? A: Likely not. Secondary amines interact strongly with residual silanol groups on standard silica C18 columns.

  • The Fix: You must operate at either Low pH (protonate the silanols) or High pH (keep the amine non-ionized).

    • Method A (Acidic): Add 0.1% Trifluoroacetic Acid (TFA) to water/acetonitrile. The TFA ion-pairs with the amine, sharpening the peak.

    • Method B (Basic - Recommended): Use a high-pH stable column (e.g., XBridge C18) with 10mM Ammonium Bicarbonate (pH 10). This keeps the piperazine neutral, improving peak shape and retention.

Q: I see a small peak eluting much later than my main peak. What is it? A: This is likely the bis-alkylated impurity (1,4-bis(3-fluorobenzyl)piperazine).

  • Mechanism: During synthesis, the mono-product competes with the starting piperazine for the alkyl halide. The bis-product is more lipophilic (two benzyl rings), so it retains longer on Reverse Phase (RP) columns.

  • Action: Ensure your gradient runs to 95% Organic to elute this "ghost" peak; otherwise, it may elute in the next injection, confusing your data.

Standardized HPLC Protocol
ParameterCondition
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% TFA (or 10mM

for high pH)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 mins
Detection UV @ 210 nm (Piperazine absorption) & 260 nm (Benzyl ring)
Flow Rate 1.0 mL/min
Module 2: Structural Validation (NMR Spectroscopy)

Objective: Distinguish the desired mono-substituted product from the bis-substituted impurity using symmetry.

Troubleshooting Guide: "How do I read the spectra?"

Q: How do I confirm I don't have the bis-impurity using only


 NMR? 
A:  Look at the Piperazine Ring Protons (2.5 - 3.0 ppm) .
  • Mono-Product (Desired): Asymmetrical. You will see two distinct triplets (or broad multiplets) for the piperazine ring protons because one side is benzylated and the other is free (

    
    ).
    
  • Bis-Product (Impurity): Symmetrical. The piperazine protons often collapse into a single singlet (or very tight multiplet) because the molecule has a

    
     axis of symmetry.
    
  • Integration Check:

    • Mono: Integral of Benzyl

      
       (2H) vs. Piperazine ring (8H) = 1:4 .
      
    • Bis: Integral of Benzyl

      
       (4H) vs. Piperazine ring (8H) = 1:2 .
      

Q: Can I use


 NMR for purity? 
A:  Yes, it is excellent for detecting fluorinated starting materials (3-fluorobenzyl chloride).
  • Technique: Run a quantitative

    
     NMR (qNMR).
    
  • Observation: The Fluorine signal on the aromatic ring (~ -113 ppm) will shift slightly depending on whether the benzyl group is attached to a chloride, a mono-amine, or a bis-amine.

Module 3: Absolute Assay (Titration)

Objective: Determine the exact weight percentage (Potency), accounting for invisible salts and water.

Troubleshooting Guide: "Why is my yield >100%?"

Q: My HPLC says 99.5%, but my calculated yield is 110%. Why? A: You likely have trapped solvent or inorganic salts (LiCl, K2CO3) from the synthesis, or the amine has absorbed water/CO2. HPLC "looks through" these.

  • The Fix: Perform a Non-Aqueous Titration .[1][2][3]

Q: How do I titrate this compound? A: Since it is a weak base, aqueous titration is inaccurate. Use Perchloric Acid in Glacial Acetic Acid.[1][4]

  • Protocol:

    • Dissolve ~150 mg of sample in 20 mL Glacial Acetic Acid.

    • Add Crystal Violet indicator (solution turns violet).[2]

    • Titrate with 0.1 N Perchloric Acid (

      
      ) until the color shifts to blue-green.
      
    • Calculation: Each mole of

      
       neutralizes one mole of amine nitrogen. (Note: Piperazine has two nitrogens; ensure you know if you are titrating to the mono- or di-salt, though usually the secondary amine is titrated first).
      
Visualizing the Workflow
Figure 1: Analytical Decision Matrix

Caption: Logical flow for validating 1-(3-Fluorobenzyl)piperazine purity based on specific data needs.

AnalyticalWorkflow Start Start: Sample Received Solubility Solubility Check (Water vs. Organic) Start->Solubility HPLC HPLC/UPLC (C18, 0.1% TFA) Solubility->HPLC Result_HPLC Result: Chromatographic Purity (% Area) HPLC->Result_HPLC Decision Is % Area > 98%? Result_HPLC->Decision ImpurityID Isolate Impurity (Likely Bis-alkylated) Decision->ImpurityID No (<98%) NMR 1H & 19F NMR (DMSO-d6) Decision->NMR Yes (>98%) Structure Confirm Structure: Check Piperazine Symmetry NMR->Structure Titration Non-Aqueous Titration (HClO4 in AcOH) Structure->Titration FinalAssay Final Output: Potency (% w/w) Titration->FinalAssay

Figure 2: Impurity Formation Pathway

Caption: The genesis of the critical bis-alkylated impurity during synthesis.

ReactionPathway Piperazine Piperazine (Starting Material) Mono 1-(3-Fluorobenzyl)piperazine (Target Product) Piperazine->Mono + Halide Halide 3-Fluorobenzyl Halide Bis 1,4-Bis(3-fluorobenzyl)piperazine (Major Impurity) Mono->Bis + Halide (Over-alkylation)

References
  • Sigma-Aldrich. 1-(3-Fluorobenzyl)piperazine Product Specification & CAS Data. Merck KGaA.

  • Metrohm Application Notes. Nonaqueous titration of weak bases with perchloric acid. Metrohm AG.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24884322: 1-(3-Fluorobenzyl)piperazine. PubChem.[5]

  • Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated compounds. Analytical Methods, 2018.[4]

Sources

Technical Support Guide: 1-(3-Fluorobenzyl)piperazine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the specific challenges in monitoring the synthesis and purity of 1-(3-Fluorobenzyl)piperazine (MW: 194.25 g/mol ). This compound is a secondary amine building block often used in medicinal chemistry (e.g., GPCR ligand synthesis). Its characterization is frequently complicated by the basicity of the piperazine ring, which leads to peak tailing on silica (TLC) and C18 columns (LC-MS).

Key Chemical Properties for Detection:

  • Basicity: High (pKa ~9.8 for the secondary amine).

  • UV Activity: Active at 254 nm (Benzyl ring).

  • Mass Spectrometry: Strong [M+H]⁺ signal in ESI positive mode (m/z 195.1).

Part 1: Thin Layer Chromatography (TLC) Troubleshooting

Common Issues & Solutions

Q: My product spot is streaking/tailing badly. How do I fix this? A: This is the most common issue with piperazine derivatives. The basic amine interacts strongly with the acidic silanol groups on the silica plate, causing "streaking" rather than a tight spot.

  • The Fix: You must basify your mobile phase.

    • Add Triethylamine (TEA): Add 1% TEA to your solvent system (e.g., DCM:MeOH:TEA 90:9:1).

    • Ammonia Method: Shake your developing solvent with concentrated ammonium hydroxide, separate the organic layer, and use that to run the plate.

Q: I cannot separate the starting material (Piperazine) from the product. A: Piperazine is highly polar and often stays at the baseline (Rf ≈ 0) in standard organic solvents.

  • The Fix: Use a highly polar, basic system.

    • Recommended System: Methanol:Ammonium Hydroxide (95:5).

    • Result: Piperazine will move slightly (Rf ~0.1–0.2), while the less polar 1-(3-fluorobenzyl)piperazine will move higher (Rf ~0.4–0.6).

Q: Which stain should I use? A: While the product is UV active (254 nm), stains provide confirmation of the amine functionality.

  • Ninhydrin: Stains the secondary amine (product) and starting piperazine red/purple .

  • Dragendorff’s Reagent: Highly specific for tertiary amines and alkaloids; stains orange on a yellow background.

  • Iodoplatinate: Very sensitive for piperazines, appearing as blue/black spots [1].

Visual Troubleshooting Guide (TLC)

TLC_Troubleshooting Start TLC Issue Identified Issue_Streak Spot Streaking/Tailing Start->Issue_Streak Issue_NoSep Poor Separation (SM vs Prod) Start->Issue_NoSep Issue_Vis Cannot Visualize Spots Start->Issue_Vis Sol_Base Add 1% Et3N or NH4OH to Mobile Phase Issue_Streak->Sol_Base Silanol Interaction Sol_Polarity Switch to MeOH/NH4OH (95:5) or DCM/MeOH (80:20) Issue_NoSep->Sol_Polarity Piperazine is too polar Sol_Stain Use Ninhydrin (2° Amine) or Iodoplatinate Issue_Vis->Sol_Stain UV weak/absent

Figure 1: Decision tree for optimizing TLC analysis of basic piperazine derivatives.

Part 2: LC-MS Method Development & Troubleshooting

Method Parameters
ParameterRecommended SettingRationale
Column C18 (High pH stable) or Phenyl-HexylPhenyl-hexyl offers pi-pi interactions with the fluorobenzyl group, improving selectivity [2].
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9-10)CRITICAL: At low pH (Formic acid), the amine is protonated and elutes early with poor shape. High pH keeps it neutral, increasing retention and sharpening peaks.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Ionization ESI Positive (+)Protonation of the piperazine nitrogen is highly favorable.
Target m/z 195.1 [M+H]⁺Monoisotopic mass of C11H15FN2 + H.
LC-MS FAQs

Q: I see a "ghost peak" in my blank injection. Is my column contaminated? A: Piperazines are "sticky" amines. They adsorb to stainless steel and column frits.

  • The Fix: Implement a needle wash with 0.1% Formic Acid in MeOH/Water. The acid helps protonate and solubilize the residual amine from the injector surfaces.

Q: Why is my sensitivity low in high pH buffer? A: While high pH improves chromatography, ESI+ requires protons to ionize the molecule.

  • The Fix: Use a "Post-Column Acidification" setup. Tee-in a dilute formic acid solution after the column but before the MS source to ensure the molecule is protonated for detection without ruining the separation [3].

Q: How do I distinguish the 3-fluoro isomer from 2-fluoro or 4-fluoro impurities? A: Mass spectrometry alone cannot distinguish these regioisomers (all m/z 195.1).

  • The Fix: You must rely on chromatographic resolution. A PFP (Pentafluorophenyl) column is superior for separating positional isomers of fluorinated aromatics due to specific fluorine-fluorine interactions.

LC-MS Optimization Logic

LCMS_Optimization Start LC-MS Signal/Shape Issue Problem_Shape Broad/Tailing Peak Start->Problem_Shape Problem_Carryover Ghost Peaks in Blank Start->Problem_Carryover Problem_Iso Isomer Co-elution Start->Problem_Iso Action_pH Switch to High pH (NH4HCO3, pH 10) Problem_Shape->Action_pH Deprotonate Amine Action_Wash Acidic Needle Wash (MeOH + 0.5% FA) Problem_Carryover->Action_Wash Solubilize Residue Action_Col Switch to PFP Column Problem_Iso->Action_Col F-F Interaction

Figure 2: Workflow for optimizing LC-MS conditions for fluorinated benzylpiperazines.

Part 3: Reaction Monitoring (Synthesis Context)

Whether performing a Reductive Amination (3-Fluorobenzaldehyde + Piperazine) or N-Alkylation (3-Fluorobenzyl chloride + Piperazine), distinguishing species is critical.

Differentiation Table
CompoundRoleApprox.[1][2][3][4][5][6][7][8][9] Rf (MeOH/NH4OH)m/z (ESI+)UV Characteristics
Piperazine Starting Material0.10 (Baseline)87.1UV Inactive (Need Stain)
3-Fluorobenzaldehyde Starting Material0.90 (Solvent Front)125.0*Strong UV (254 nm)
3-Fluorobenzyl chloride Starting Material0.95 (Solvent Front)N/A (GC preferred)Strong UV (254 nm)
Imine Intermediate Intermediate0.70 (Unstable)193.1Strong UV
1-(3-Fluorobenzyl)piperazine Product 0.45 - 0.60 195.1 Strong UV

*Note: Aldehydes ionize poorly in ESI; usually observed as hydrates or adducts.

Protocol: "In-Process" Check
  • Sample Prep: Take 10 µL of reaction mixture. Quench in 100 µL Methanol.

  • TLC: Spot on Silica Gel 60 F254. Elute with DCM:MeOH:NH4OH (90:9:1) .

  • Visualization: Check UV first (Product + Aldehyde visible). Dip in Ninhydrin and heat (Product = Purple/Red; Aldehyde = No color).

  • Completion Criteria: Disappearance of the UV-active aldehyde spot (high Rf) and appearance of the ninhydrin-active product spot (mid Rf).

References

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Scientific and Technical Publications. Available at: [Link]

  • De Boeck, B., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (PMC). Available at: [Link]

  • Waters Corporation. (2023). Method Development for Basic Pharmaceuticals using High pH Mobile Phases. Application Note. Available at: [Link][10]

Sources

Validation & Comparative

Comparative Technical Guide: 1-(3-Fluorobenzyl)piperazine vs. 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperazine-based pharmacophores, the positional isomerism of fluorine substituents on the benzyl ring dictates critical differences in metabolic stability, receptor affinity, and lipophilicity.

This guide compares 1-(3-Fluorobenzyl)piperazine (3-FBP) and 1-(4-Fluorobenzyl)piperazine (4-FBP) . While both serve as versatile intermediates for monoamine transporter ligands (DAT/SERT/NET) and sigma receptor antagonists, 4-FBP typically offers superior metabolic stability and higher binding affinity for dopamine transporters (DAT) due to the "para-blocker" effect and optimal steric alignment. 3-FBP , conversely, is often utilized to modulate potency or shift selectivity profiles away from dopaminergic dominance.

Part 1: Physicochemical & Structural Profile

The fluorine atom acts as a bioisostere for hydrogen but introduces significant electronic withdrawal and lipophilicity changes. The position (meta vs. para) alters the molecular electrostatic potential (MEP) surface, influencing how these molecules dock into hydrophobic pockets of target proteins.

Table 1: Comparative Properties
Property1-(3-Fluorobenzyl)piperazine1-(4-Fluorobenzyl)piperazineSignificance
CAS Number 55513-19-470931-28-1Unique Identifier
Abbreviation 3-FBP (mF-BZP)4-FBP (pF-BZP)Common nomenclature
Mol. Weight 194.25 g/mol 194.25 g/mol Isomeric
LogP (Calc) ~1.5 - 1.7~1.5 - 1.7Moderate lipophilicity; CNS penetrant
Electronic Effect Inductive withdrawal (

)
Inductive + Resonance (

)
Affects pKa of benzylic amine
Metabolic Liability High (Para-position open)Low (Para-position blocked)Critical for half-life
Physical State (HCl) White SolidWhite Crystalline SolidMp: 170–171 °C (4-FBP HCl)

Part 2: Synthetic Pathways & Methodology

To ensure high purity and avoid the formation of bis-alkylated byproducts (


-dibenzylpiperazine), a Self-Validating Protocol  utilizing a large excess of piperazine is required. This kinetic control strategy ensures the probability of a second alkylation event remains statistically negligible.
Synthesis Logic Diagram

The following flowchart illustrates the critical decision nodes in the synthesis to maximize the yield of the mono-substituted product.

SynthesisFlow Start Start: Reagents Mix Mix: 5.0 eq Piperazine + 1.0 eq Fluorobenzyl Halide Start->Mix Reaction Reaction: THF/ACN, Reflux Kinetic Control Mix->Reaction SN2 Mechanism Check QC: TLC/LCMS Check for Bis-alkylation Reaction->Check Check->Reaction Incomplete Workup Workup: Acid/Base Extraction Removes excess Piperazine Check->Workup Bis < 2% Salt Salt Formation: HCl/Ether -> Precipitate Workup->Salt Final Final Product: Mono-HCl Salt Salt->Final

Figure 1: Kinetic control strategy for mono-alkylation of piperazine. High equivalents of amine prevent polymerization.

Experimental Protocol: Mono-Alkylation

Objective: Synthesize 1-(4-Fluorobenzyl)piperazine (or 3-F isomer) with >98% purity.

  • Reagent Setup: Dissolve Piperazine anhydrous (5.0 equiv, 43.0 g, 0.5 mol) in acetonitrile (250 mL). The large excess is the self-validating step to prevent dimer formation.

  • Addition: Add 4-Fluorobenzyl chloride (1.0 equiv, 14.4 g, 0.1 mol) dropwise over 30 minutes at room temperature.

    • Note: If using 3-Fluorobenzyl chloride, the rate is identical.

  • Reflux: Heat to reflux (80-82 °C) for 3–5 hours. Monitor by TLC (MeOH/DCM 1:9). The spot for the benzyl halide should disappear.

  • Workup (Purification):

    • Cool to RT and filter off the precipitated piperazine hydrochloride byproduct.

    • Evaporate the solvent.

    • Partition: Dissolve residue in water (100 mL) and extract with DCM (3 x 50 mL). Crucially, the excess unreacted piperazine remains largely in the aqueous phase due to its high polarity compared to the benzylated product.

  • Salt Formation: Dry organic layer (

    
    ), concentrate, and redissolve in diethyl ether. Add 2M HCl in ether dropwise.
    
  • Isolation: Filter the white precipitate. Recrystallize from Isopropanol/Ethanol to yield the mono-hydrochloride salt.

    • Target Yield: 60–70%.

Part 3: Pharmacological Performance & SAR

The choice between 3-FBP and 4-FBP is rarely arbitrary; it is a strategic decision based on the desired pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Metabolic Stability (The "Para-Blocker" Effect)

The most significant difference is metabolic vulnerability.

  • 4-FBP: The fluorine at the para position blocks the primary site of CYP450-mediated aromatic hydroxylation. This typically extends the biological half-life (

    
    ) significantly compared to the 3-F isomer.
    
  • 3-FBP: The para position remains open (C-H bond), allowing rapid hydroxylation and subsequent glucuronidation/excretion.

  • Application: Use 4-FBP for in vivo probes requiring sustained exposure. Use 3-FBP for "soft drugs" where rapid clearance is desired to minimize residual effects.

Receptor Binding Affinity (DAT/SERT)

In the context of monoamine transporter ligands (e.g., GBR 12909 analogs or benzylpiperazine psychostimulants):

  • Dopamine Transporter (DAT): 4-Substitution generally favors DAT affinity. The linear alignment of the para-fluoro group often fits better into the hydrophobic sub-pocket of the transporter than the meta-substituted analog.

  • Serotonin Transporter (SERT): While both bind SERT, the selectivity ratio (DAT/SERT) is often higher for 4-FBP.

  • Experimental Evidence: Studies on indazole-piperazine scaffolds indicate that shifting fluorine from para to meta can cause an 8-fold reduction in affinity for 5-HT receptors [1].[1]

SAR Decision Logic

The following diagram outlines the decision process for selecting the correct isomer for drug design.

SARLogic Goal Design Goal HalfLife Requirement: Long Half-Life? Goal->HalfLife Potency Requirement: Max DAT Affinity? Goal->Potency Select4F Select 4-FBP (Para-Blocker) HalfLife->Select4F Yes Select3F Select 3-FBP (Metabolic Soft Spot) HalfLife->Select3F No (Rapid Clearance) Potency->Select4F High Affinity Potency->Select3F Modulated Affinity Mechanism Mechanism: Blocks CYP Hydroxylation Select4F->Mechanism Clearance Mechanism: Allows Para-Hydroxylation Select3F->Clearance

Figure 2: Strategic selection of Fluorine position based on ADME/Tox goals.

Part 4: In Vitro Binding Assay Protocol

To empirically verify the performance difference, a radioligand binding assay is the standard.

Protocol for DAT Binding Affinity (


 Determination): 
  • Tissue Preparation: Rat striatal membranes (rich in DAT).

  • Radioligand:

    
     (highly selective DAT inhibitor).
    
  • Competitors: Prepare 3-FBP and 4-FBP in concentrations ranging from

    
     to 
    
    
    
    M.
  • Incubation: Incubate membranes + radioligand + test compound for 2 hours at 4°C (to prevent uptake and focus on binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Expectation: 4-FBP will show a lower
    
    
    (higher affinity) than 3-FBP.

References

  • Kondej, M., et al. (2023).[1] "Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds." Frontiers in Pharmacology. Available at: [Link]

  • Hsin, L. W., et al. (2003). "Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Antia, U., et al. (2009). "Metabolic interactions with piperazine-based 'party pill' drugs." Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Baumann, M. H., et al. (2004).[2] "Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain."[2] Annals of the New York Academy of Sciences. Available at: [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of 1-(3-Fluorobenzyl)piperazine (3-FBP) in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 1-(3-Fluorobenzyl)piperazine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Fluorinated Analog Challenge

The emergence of fluorinated benzylpiperazines, specifically 1-(3-Fluorobenzyl)piperazine (3-FBP) , represents a calculated evolution in designer drug synthesis. By modifying the benzyl ring of the parent compound 1-benzylpiperazine (BZP) with a fluorine atom at the meta position, clandestine chemists aim to alter potency and, critically, evade detection by standard immunoassay screens.

For the forensic toxicologist and application scientist, 3-FBP presents a dual challenge:

  • False Negatives: It may not trigger standard Amphetamine screens due to structural steric hindrance.

  • False Positives: It can cross-react with Methamphetamine assays at high concentrations, leading to erroneous preliminary results.

This guide provides a technical framework for evaluating the cross-reactivity of 3-FBP, comparing its performance against established immunoassays, and defining the gold-standard protocols for its characterization.

Structural Basis of Cross-Reactivity

To predict and interpret cross-reactivity, one must analyze the hapten design of the target assay versus the interferent.

  • Target Analyte (d-Amphetamine/Methamphetamine): Most commercial antibodies are raised against a phenethylamine backbone.

  • The Interferent (3-FBP): Contains a piperazine ring instead of an amine chain. However, the lipophilic benzyl moiety mimics the phenyl ring of amphetamines.

  • The Fluorine Effect: The addition of a fluorine atom at the meta position (3-FBP) introduces electron-withdrawing effects and steric bulk that BZP lacks. This often reduces binding affinity to antibodies designed for the unsubstituted benzyl/phenyl group, potentially lowering cross-reactivity compared to BZP.

Comparative Structural Analysis
Featured-Methamphetamine (Target)1-Benzylpiperazine (Parent)1-(3-Fluorobenzyl)piperazine (Analogue)
Core Structure PhenethylamineBenzylpiperazineFluorinated Benzylpiperazine
Key Epitope Phenyl Ring + AmineBenzyl Ring + Piperazinem-Fluoro-Benzyl + Piperazine
Immunoassay Risk Target High (Methamphetamines)Moderate (Altered affinity)
Comparative Assay Performance: 3-FBP vs. Alternatives

The following data synthesizes performance characteristics of the benzylpiperazine class (BZP) to serve as the predictive baseline for 3-FBP. Due to the novel nature of 3-FBP, values for BZP are used as the validated reference point, with 3-FBP expected to exhibit 0.5x – 0.8x of these reactivity levels due to steric interference.

Table 1: Immunoassay Cross-Reactivity Profile (Class Effect)
Assay PlatformAssay TypeTarget Cutoff (ng/mL)BZP Reactivity (Parent)Predicted 3-FBP ReactivityDetection Status
Syva EMIT II Plus Amphetamine1000< 0.1%Negligible Negative
Syva EMIT II Plus Methamphetamine1000~10% (at 10 µg/mL)Low (<10%) Possible False Pos
Roche Abuscreen Amphetamine1000< 1%Negligible Negative
CEDIA DAU Amphetamine500< 0.1%Negligible Negative
Neogen ELISA Amphetamine50LowLow Negative

Critical Insight: 3-FBP, like BZP, is not an amphetamine isomer. It lacks the


-methyl group essential for high-affinity binding in specific Amphetamine assays. However, "Broad Spectrum" Methamphetamine assays (designed to catch MDMA/MDEA) are more susceptible to piperazine interference.
Experimental Protocol: Validating 3-FBP Cross-Reactivity

To determine the exact cross-reactivity coefficient for a specific lot of 3-FBP, follow this self-validating protocol. This method ensures compliance with CLSI (Clinical and Laboratory Standards Institute) guidelines for interference testing.

Phase A: Preparation of Standards
  • Stock Solution: Dissolve 10 mg of 1-(3-Fluorobenzyl)piperazine HCl in 10 mL of Methanol (1 mg/mL).

  • Spiking Matrix: Use drug-free human urine (verified by LC-MS/MS).

  • Calibrators: Prepare serial dilutions in urine: 100,000 ng/mL, 50,000 ng/mL, 10,000 ng/mL, 1,000 ng/mL.

Phase B: The Cross-Reactivity Assay
  • Run Calibrators: Analyze the drug-free urine (Negative Control) and the d-Methamphetamine cutoff calibrator (e.g., 1,000 ng/mL).

  • Run Interferences: Analyze the 3-FBP dilutions in triplicate.

  • Data Analysis: Plot the response (Absorbance or Rate) vs. Concentration.

Phase C: Calculation of % Cross-Reactivity

Use the following formula to quantify the interference:



  • Example: If 10,000 ng/mL of 3-FBP produces a signal equal to 1,000 ng/mL of Methamphetamine:

    
    
    
Confirmatory Workflow: The LC-MS/MS Solution

Immunoassays are only presumptive. Any positive result suspected of being 3-FBP must be confirmed via Mass Spectrometry. 3-FBP is distinct from BZP by +18 Da (Fluorine vs Hydrogen).

MRM Transitions for 1-(3-Fluorobenzyl)piperazine:

  • Precursor Ion: m/z 195.1

    
    
    
  • Quantifier Ion: m/z 91.1 (Tropylium ion analog / Benzyl cleavage)

  • Qualifier Ion: m/z 109.1 (Fluorobenzyl cation)

Visualizing the Mechanism

The following diagram illustrates the analytical pathway for distinguishing 3-FBP from standard amphetamines, highlighting the critical decision points where cross-reactivity causes false leads.

G Sample Urine Sample (Unknown) Screen Immunoassay Screen (EMIT/ELISA) Sample->Screen ResultPos Presumptive Positive (Methamphetamine) Screen->ResultPos High Conc. 3-FBP (>10 ug/mL) ResultNeg Negative Screen->ResultNeg Low Conc. 3-FBP CrossReact Cross-Reactivity Check: Is it really Meth? ResultPos->CrossReact LCMS LC-MS/MS Confirmation CrossReact->LCMS Mandatory Confirmation IdentBZP Identify: BZP (m/z 177) LCMS->IdentBZP No Fluorine Ident3FBP Identify: 3-FBP (m/z 195) LCMS->Ident3FBP +18 Da Shift (F) IdentMeth Identify: Methamphetamine (m/z 150) LCMS->IdentMeth Target Analyte

Caption: Analytical decision tree for distinguishing 3-FBP from Methamphetamine and BZP during forensic screening.

References
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). BZP and other piperazines drug profile.[1][2][3] Retrieved from [Link]

  • Evaluation of the Cross-Reactivity of BZP. (2024). Johns Hopkins University / Journal of Analytical Toxicology. (Contextual reference on piperazine interference). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Piperazine Derivatives. Retrieved from [Link]

  • Department of Pathology, Oregon Health & Science University. (2023). Interpretive Summary of Cross-Reactivity of Substances in Drugs of Abuse Screening. Retrieved from [Link]

Sources

Assessing the ADME properties of 1-(3-Fluorobenzyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-Fluorobenzyl)piperazine (3-FBZP) derivatives. This analysis contrasts 3-FBZP with its non-fluorinated parent, 1-Benzylpiperazine (BZP) , and the structurally distinct 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) to highlight the specific pharmacological impact of the fluorobenzyl scaffold.

Executive Summary & Scaffold Analysis

1-(3-Fluorobenzyl)piperazine (3-FBZP) represents a strategic modification of the benzylpiperazine scaffold. In medicinal chemistry, the introduction of a fluorine atom at the meta (3-) position of the benzyl ring is a classic bioisosteric replacement designed to modulate lipophilicity and block specific metabolic pathways without altering steric bulk significantly.

Unlike phenylpiperazines (e.g., TFMPP, mCPP) where the piperazine nitrogen is directly bonded to the aromatic ring, benzylpiperazines possess a methylene linker.[1] This linker is a critical "soft spot" for metabolic N-dealkylation. The 3-fluoro substitution primarily serves to protect the aromatic ring from oxidative attack, altering the clearance profile compared to the parent BZP.

Key Differentiators
Feature1-Benzylpiperazine (BZP) 1-(3-Fluorobenzyl)piperazine (3-FBZP) TFMPP (Phenylpiperazine)
Structure Type Benzyl-linker scaffoldFluorinated Benzyl-linker scaffoldDirect Aryl-Nitrogen bond
Lipophilicity (LogP) ~1.5 - 1.8~2.1 - 2.4 (Increased)~3.2 (High)
Metabolic Liability High (Ring hydroxylation + N-dealkylation)Moderate (3-position blocked)Moderate (Ring hydroxylation dominant)
CYP Inhibition Moderate (CYP2D6)High (Predicted CYP2D6/3A4)Potent (CYP2D6)

Physicochemical Properties & Absorption

The 3-fluoro substitution exerts a strong electron-withdrawing effect, reducing the electron density of the aromatic ring while increasing overall lipophilicity.

Solubility and Permeability[2]
  • Lipophilicity: The addition of fluorine typically increases LogP by approximately 0.2–0.5 units compared to BZP. This enhances passive diffusion across lipid bilayers, suggesting 3-FBZP has superior Blood-Brain Barrier (BBB) penetration compared to BZP.

  • pKa: The basicity of the piperazine nitrogens (typically pKa ~9.8 and ~5.4) remains largely unaffected by the benzyl fluorine due to the insulating methylene linker. Consequently, 3-FBZP retains high water solubility in acidic media (stomach), facilitating rapid initial absorption.

Experimental Data Summary (In Silico/In Vitro Consensus):

ParameterBZP (Parent)3-FBZP (Derivative)Implication for Development
Caco-2 Permeability (

)

cm/s
~

cm/s
Enhanced CNS uptake; rapid onset.
Oral Bioavailability (

)
>90%>90%Highly suitable for oral dosing.[2]
Plasma Protein Binding Low (<30%)Moderate (~40-50%)Higher free fraction available for receptor binding.

Metabolism: The Fluorine Blockade Effect

This is the most critical differentiator. The metabolism of benzylpiperazines involves two competing pathways: Aromatic Hydroxylation and N-Dealkylation .

Pathway Analysis
  • BZP Metabolism: BZP is extensively hydroxylated at the 3- and 4-positions of the aromatic ring by CYP450 enzymes (primarily CYP2D6 and CYP3A4), followed by glucuronidation.

  • 3-FBZP Metabolism: The fluorine atom at the 3-position effectively blocks metabolic attack at this site (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).

    • Consequence: Metabolic flux is shifted toward the 4-position (para-hydroxylation) or toward N-dealkylation (cleavage of the benzyl linker).

    • Toxicological Note: This metabolic shift can prolong the half-life (

      
      ) of the parent compound compared to BZP, potentially increasing the duration of action and the risk of accumulation.
      
CYP450 Interaction

Like many piperazine derivatives, 3-FBZP acts as a competitive inhibitor of CYP2D6. The increased lipophilicity of the fluorinated derivative often correlates with tighter binding to the CYP active site, potentially making 3-FBZP a more potent mechanism-based inhibitor than BZP.

Visualization: Metabolic Fate Comparison

MetabolicPathways cluster_legend Pathway Legend BZP BZP (Parent) OH_BZP 3-OH-BZP (Major Metabolite) BZP->OH_BZP CYP2D6 (Rapid) pOH_BZP 4-OH-BZP BZP->pOH_BZP CYP2D6/3A4 Dealkyl Piperazine + Benzyl Species BZP->Dealkyl CYP3A4 FBZP 3-FBZP (Fluorinated) FBZP->OH_BZP BLOCKED by Fluorine FBZP->Dealkyl Increased Flux? pOH_FBZP 4-OH-3-F-BZP (Shunted Pathway) FBZP->pOH_FBZP Metabolic Shunt (Slower) key Red Arrow: Major BZP Pathway Green Arrow: FBZP Dominant Pathway Dotted: Blocked Pathway

Caption: Comparative metabolic fate showing the blockade of 3-hydroxylation in 3-FBZP and the subsequent metabolic shunt.

Experimental Protocols for Validation

To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and identify the metabolic shift caused by fluorine substitution.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: BZP, 3-FBZP, TFMPP (1 µM final concentration).

  • Positive Control: Verapamil (High clearance).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (final 0.5 mg/mL) with 365 µL phosphate buffer (pH 7.4). Add 5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis: Plot


 vs. time. The slope 

determines half-life:


Success Criteria:

  • 3-FBZP should exhibit a longer

    
     than BZP if the 3-position was a primary metabolic site.
    
  • Mass spectrometry should reveal a mass shift of +16 Da (hydroxylation) for BZP, but potentially different fragmentation patterns for 3-FBZP due to the stable C-F bond.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive transcellular permeability independent of transporters.

Workflow:

  • Donor Plate: Prepare 10 mM stock of 3-FBZP in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to donor wells.

  • Acceptor Plate: Add 200 µL PBS to acceptor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 1% lecithin in dodecane.

  • Incubation: Sandwich the plates and incubate for 4 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance (250–300 nm) or LC-MS/MS peak area in both donor and acceptor wells.

Calculation:



Where 

is volume,

is filter area, and

is time.

ADME Assessment Workflow

The following decision tree outlines the logical progression for evaluating 3-FBZP derivatives.

ADME_Workflow Start Start: 3-FBZP Derivative LogP 1. Measure LogP/LogD (Target: 2.0 - 3.5) Start->LogP Solubility 2. Kinetic Solubility (PBS pH 7.4) LogP->Solubility Pass1 LogP Optimized? Solubility->Pass1 Microsomal 3. HLM Stability (Determine t1/2) Pass2 Stable > 30 min? Microsomal->Pass2 MetID 4. Metabolite ID (Check for dealkylation vs hydroxylation) CYP_Inhib 5. CYP Inhibition Screen (Focus: CYP2D6) MetID->CYP_Inhib Pass1->Start No (Redesign) Pass1->Microsomal Yes Pass2->Start No (Block labile sites) Pass2->MetID Yes

Caption: Step-wise ADME characterization workflow for fluorobenzylpiperazine derivatives.

References

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. Link

  • Antia, U., et al. (2009).[3] Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. Link

  • Tsutsumi, H., et al. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology, 30(1), 38-43. Link

  • Smart, J. P., & Curry, S. C. (2011). 1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1][4][5] Medical Toxicology of Drug Abuse. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Fluorobenzyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle our products with the utmost safety and regulatory compliance through their entire lifecycle. 1-(3-Fluorobenzyl)piperazine dihydrochloride is a valuable research chemical, and like all such compounds, its proper disposal is not merely a suggestion but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety data and regulatory frameworks.

The core principle underpinning chemical waste management is that the generator of the waste is responsible for its safe disposal from "cradle-to-grave".[1][2] This means that from the moment the material is designated as waste, your institution is accountable for ensuring it is identified, managed, and treated correctly.

Hazard Profile and Risk Assessment: The "Why"

Understanding the inherent risks of 1-(3-Fluorobenzyl)piperazine dihydrochloride is the first step in managing its disposal. The primary hazards are associated with its toxicity and irritant properties. This compound is part of the broader piperazine derivative family, which can present acute and chronic health risks.[3]

Based on data from analogous compounds, 1-(3-Fluorobenzyl)piperazine dihydrochloride should be treated as a hazardous substance.[4][5] Its high water solubility means that improper disposal, such as discarding it into a drain, could lead to its rapid spread in water systems, posing a potential risk to aquatic life.[4][6]

Table 1: Hazard Identification and Regulatory Data

Hazard Classification GHS Statements UN Number Transport Hazard Class Incompatible Materials
Acute Oral Toxicity (Category 3) H301: Toxic if swallowed UN2811 6.1 (Toxic solid, organic, n.o.s.) Strong Acids, Strong Bases, Acid Chlorides, Acid Anhydrides, Strong Oxidizing Agents
Skin Irritation (Category 2) H315: Causes skin irritation
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | | | |

Data synthesized from Safety Data Sheets of structurally similar compounds.[4][5][7]

The causality behind segregating this waste is chemical reactivity. Contact with strong bases could deprotonate the dihydrochloride salt to its free base form, while strong acids or oxidizing agents could lead to uncontrolled and potentially hazardous reactions.[5] Therefore, dedicated and separate waste streams are essential.

Immediate Safety & Spill Management

Before any disposal procedure, ensuring personnel safety is paramount. Spills, no matter how small, must be treated as a release of hazardous material.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[4][7] If dust formation is unavoidable, respiratory protection may be necessary.[5]

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation or work within a fume hood.

  • Don PPE: Wear all required personal protective equipment.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust. For solutions, cover the spill with an inert, non-combustible absorbent material like vermiculite, clay, or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully place the absorbed material and any contaminated cleaning supplies into a suitable, sealable container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: The container with the spill cleanup material is now considered hazardous waste and must be labeled and disposed of according to the procedures outlined in Section 3. This follows the "contained-in" policy, where the medium (e.g., absorbent) takes on the hazardous characteristic of the waste it contains.[9]

The Disposal Workflow: A Step-by-Step Guide

Disposing of 1-(3-Fluorobenzyl)piperazine dihydrochloride is a regulated process. Adherence to local, state, and federal guidelines is mandatory.[10] The following protocol provides a self-validating system for compliant disposal.

Experimental Protocol: Waste Handling and Disposal
  • Waste Characterization:

    • The first step is to determine if the chemical is a discarded waste.[7] This includes unused pure product, reaction byproducts, or contaminated materials.

    • As the generator, you must classify it as hazardous waste based on its known toxicity.[1]

  • Waste Segregation:

    • Maintain a dedicated, sealed waste container specifically for 1-(3-Fluorobenzyl)piperazine dihydrochloride and related halogenated piperazine derivatives.

    • Crucially, do not mix this waste with incompatible materials listed in Table 1.[5][11] Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Containerization:

    • Use only approved, corrosion-resistant, and sealable containers for hazardous waste.[11] The container must be in good condition with a tightly fitting lid.

    • Keep the container closed at all times except when adding waste.[5]

  • Labeling:

    • Properly label the waste container immediately upon its first use. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "1-(3-Fluorobenzyl)piperazine dihydrochloride"

      • The associated hazards (e.g., "Toxic," "Irritant")

      • The accumulation start date.

      • Your name, department, and contact information.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area.

    • This area should be well-ventilated, away from general laboratory traffic, and secondary containment is highly recommended.[11]

    • Do not store near drains or in areas where a spill could enter the water system. [4][8]

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • The waste will be tracked using a manifest system from your lab to its final destination, ensuring a complete chain of custody.[2]

    • The recommended disposal method for this type of organic compound is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber .[5] This method ensures the complete destruction of the compound, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the logical steps from waste generation to final disposal, providing a clear visual guide for laboratory personnel.

G start Waste Generation (Unused chemical, contaminated labware, spill cleanup material) characterize Step 1: Characterize Waste Is it hazardous? (Yes, Toxic/Irritant) start->characterize Initiate Process segregate Step 2: Segregate Waste Keep away from incompatibles (acids, bases, oxidizers) characterize->segregate containerize Step 3: Select & Fill Container Use approved, sealed, corrosion-resistant container segregate->containerize label Step 4: Label Container 'Hazardous Waste', full chemical name, hazards, date containerize->label store Step 5: Secure Storage Designated satellite accumulation area, secondary containment label->store contact Step 6: Arrange Disposal Contact EH&S or licensed waste vendor store->contact transport Transport via Manifest 'Cradle-to-Grave' Tracking contact->transport dispose Final Disposal High-Temperature Incineration (with afterburner & scrubber) transport->dispose

Caption: Logical workflow for the compliant disposal of 1-(3-Fluorobenzyl)piperazine dihydrochloride.

By adhering to this comprehensive guide, you not only ensure the safety of your laboratory personnel but also uphold your professional responsibility to protect the environment and comply with all relevant regulations. Trust in these protocols is built on a foundation of understanding the risks and implementing validated procedures to mitigate them.

References

  • Piperazine derivatives as dangerous abused compounds . PubMed. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review . ScienceDirect. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? . YouTube. [Link]

  • Defining Hazardous Waste . Department of Toxic Substances Control - CA.gov. [Link]

  • Piperazine . Wikipedia. [Link]

  • What are the environmental impacts of methyl piperazine? . Wanhongrun Blog. [Link]

  • Learn the Basics of Hazardous Waste . US EPA. [Link]

  • Hazardous Waste Management . NYSDEC - Department of Environmental Conservation. [Link]

Sources

Personal protective equipment for handling 1-(3-Fluorobenzyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Safety Protocol: Handling 1-(3-Fluorobenzyl)piperazine dihydrochloride Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary: The Hierarchy of Defense

Handling 1-(3-Fluorobenzyl)piperazine dihydrochloride requires a nuanced approach that goes beyond generic laboratory safety. As a dihydrochloride salt of a fluorinated piperazine, this compound presents specific risks regarding hygroscopy, acidic hydrolysis upon contact with mucous membranes, and potential sensitization.

This guide moves beyond simple compliance. It establishes a self-validating safety system designed to protect the researcher’s long-term health and the integrity of the experimental data. We prioritize the Hierarchy of Controls , where Personal Protective Equipment (PPE) serves as the critical final barrier after engineering controls are established.

Hazard Characterization & Risk Assessment

To select the correct PPE, we must first understand the mechanism of injury.

  • Chemical Nature: The dihydrochloride moiety (

    
    ) implies that upon contact with moisture (sweat, tears, lung tissue), the compound can dissociate to release hydrochloric acid, causing immediate irritation or chemical burns.
    
  • The Fluorine Factor: The 3-fluorobenzyl group increases lipophilicity compared to unsubstituted piperazines, potentially enhancing skin absorption rates.

  • Physical State: Typically a fine crystalline solid. The primary vector of exposure is inhalation of airborne particulates during weighing and transdermal absorption during solution preparation.

Table 1: GHS Hazard Classifications & Physiological Mechanisms

Hazard ClassGHS CodePhysiological MechanismCritical PPE Countermeasure
Skin Irritation H315Acidic hydrolysis on skin surface; lipid bilayer disruption.Nitrile (min 5 mil) + Lab Coat
Eye Irritation H319Corrosive damage to corneal epithelium due to pH drop.Chemical Splash Goggles (Not Safety Glasses)
STOT-SE (Resp) H335Inflammation of bronchial lining from acidic dust.Fume Hood (Primary) + N95 (Secondary)

Engineering Controls: The Primary Barrier

Before donning PPE, the environment must be secured. PPE is fallible; physics is not.

  • Primary Containment: All open-vessel handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood .

  • Airflow Velocity: Ensure face velocity is between 80–100 fpm (feet per minute) .

  • Static Control: Use an ionizing bar during weighing. Static charge can cause the fine powder to "jump," bypassing the sash and contaminating the researcher.

Personal Protective Equipment (PPE) Specifications

This section details the specific gear required, grounded in material compatibility data.

A. Hand Protection: The Permeation Barrier

Standard latex gloves are insufficient for organic amine salts.

  • Material: Nitrile Rubber .

  • Thickness: Minimum 0.11 mm (approx. 4-5 mil) .

  • Double Gloving Protocol:

    • Inner Layer: Standard nitrile (inspection for tears required).

    • Outer Layer: Long-cuff nitrile (tucked over lab coat cuff).

    • Logic: This creates a "tortuous path" for contaminants and allows the outer glove to be shed immediately upon contamination without exposing skin.

  • Solvent Considerations: If the compound is dissolved in Dichloromethane (DCM) , standard nitrile degrades rapidly. You must use Silver Shield/4H laminate gloves or change nitrile gloves immediately upon splash contact.

B. Ocular Protection: Sealing the Mucosa

Safety glasses with side shields provide impact protection but fail against airborne dust and aerosols.

  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Why: The D3 rating ensures a seal against droplets and fine dust. Given the acidic nature of the salt, any dust settling behind glasses will react with eye moisture, causing severe irritation.

C. Respiratory Protection

While the fume hood is primary, respiratory PPE is required for spill cleanup or equipment maintenance.

  • Standard: NIOSH-approved N95 (minimum) or P100 particulate respirator.

  • Fit Testing: A respirator is useless without a quantitative fit test.

D. Body Protection
  • Lab Coat: 100% Cotton or flame-resistant synthetic blend. Snap closures (for quick removal) and tight cuffs.

  • Footwear: Closed-toe, non-perforated leather or synthetic leather.

Operational Workflow: From Storage to Disposal

Safety is a process, not a product. The following diagram illustrates the critical decision pathways for handling this compound.

HandlingProtocol Start Start: Material Retrieval CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution In Solution CheckState->Solution HoodCheck Verify Fume Hood (80-100 fpm) Solid->HoodCheck Solution->HoodCheck PPE_Solid PPE: Goggles + Nitrile + Lab Coat HoodCheck->PPE_Solid If Solid PPE_Solvent PPE: Check Solvent Compatibility (Consider Laminate Gloves) HoodCheck->PPE_Solvent If Liquid Weighing Weighing/Transfer (Use Ionizer) PPE_Solid->Weighing Reaction Reaction Setup PPE_Solvent->Reaction Waste Disposal: Segregate Stream Weighing->Waste Reaction->Waste

Figure 1: Decision matrix for handling 1-(3-Fluorobenzyl)piperazine dihydrochloride based on physical state.

Emergency Response Procedures

In the event of containment breach, immediate action minimizes injury severity.

Table 2: Exposure Response Matrix

Exposure TypeImmediate ActionSecondary Action
Ocular Contact Flush with tepid water for 15 minutes (hold eyelids open).Seek medical attention; provide SDS to physician.
Skin Contact Remove contaminated clothing. Wash with soap/water (do not scrub).Monitor for redness or chemical burns (delayed onset possible).
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with inert oil/solvent to prevent dust. Scoop into waste.Clean surface with weak base (Sodium Bicarbonate) to neutralize acid.

Waste Disposal & Environmental Stewardship

Proper disposal prevents environmental contamination and downstream hazards.

  • Segregation: Do not mix with oxidizers or strong bases in the waste stream to prevent exothermic reactions or gas evolution.

  • Classification:

    • Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats as Hazardous Solid Waste .

    • Liquid Waste: If dissolved in organic solvents, dispose in Halogenated or Non-Halogenated organic waste streams depending on the solvent used (the fluorine on the piperazine itself generally does not mandate a halogenated stream unless the solvent requires it, but check local EHS regulations).

  • Labeling: Clearly label waste containers with the full chemical name: 1-(3-Fluorobenzyl)piperazine dihydrochloride. Do not use abbreviations.

References

  • PubChem. (n.d.). Compound Summary: 1-(3-Fluorobenzyl)piperazine. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Disclaimer: This guide is intended for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。